An In-depth Technical Guide to the Mechanism of Action of MRS 2211
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the molecular mechanism of action of MRS 2211, a critical pharmacological tool for studying the P2Y13 rec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action of MRS 2211, a critical pharmacological tool for studying the P2Y13 receptor. It details its interaction with its primary target, the downstream signaling cascades it modulates, and the experimental frameworks used to characterize its activity.
Core Mechanism: Competitive Antagonism of the P2Y13 Receptor
MRS 2211, chemically known as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde, is a potent and selective competitive antagonist of the P2Y13 receptor.[1][2] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that preferentially binds the endogenous nucleotide adenosine diphosphate (ADP).[3][4]
The primary mechanism of action of MRS 2211 is to bind to the P2Y13 receptor at or near the ADP binding site, thereby preventing the receptor's activation by its agonist. The P2Y13 receptor is coupled to an inhibitory G-protein, Gi. Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[5][6] By blocking this initial activation step, MRS 2211 prevents the entire downstream signaling cascade initiated by the P2Y13 receptor.
Caption: MRS 2211 competitively blocks ADP binding to the Gi-coupled P2Y13 receptor.
Quantitative Pharmacology: Potency and Selectivity
MRS 2211 exhibits significant potency for the P2Y13 receptor. Its antagonist activity is commonly expressed as a pIC50 value, which is the negative logarithm of the concentration that causes 50% inhibition of the agonist response. The compound shows marked selectivity for P2Y13 over other ADP-sensitive P2Y receptors, namely P2Y1 and P2Y12.[7] However, it is crucial to note that this selectivity is not absolute; at higher concentrations, MRS 2211 can exhibit antagonist activity at P2Y1 and P2Y12 receptors.[8][9]
By inhibiting the P2Y13 receptor, MRS 2211 influences several critical intracellular signaling pathways implicated in cell survival, inflammation, and neuronal function.
In neuronal cells, activation of the P2Y13 receptor by agonists like 2-methylthioadenosine diphosphate (2MeSADP) promotes cell survival and modulates differentiation through the activation of two key signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/GSK3 pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.[11] Studies have shown that P2Y13-mediated activation of ERK1/2 is dependent on upstream PI3K activity.[11] MRS 2211 effectively blocks the agonist-induced activation of both of these pathways, making it a valuable tool for studying neuroprotection and neuronal differentiation.[11][12]
Caption: MRS 2211 inhibits P2Y13-mediated activation of PI3K/Akt and MAPK/ERK pathways.
In the context of intestinal inflammation, the P2Y13 receptor plays a pro-inflammatory role. Its activation can increase the expression of Interleukin-6 (IL-6), which subsequently activates the Signal Transducer and Activator of Transcription 3 (STAT3) through phosphorylation.[8] Phosphorylated STAT3 (P-STAT3) then translocates to the nucleus to regulate the transcription of inflammatory genes. In models of colitis, treatment with MRS 2211 has been shown to attenuate STAT3 phosphorylation and nuclear translocation, thereby reducing inflammation.[8]
Caption: MRS 2211 blocks P2Y13-induced IL-6 expression and STAT3 activation.
Experimental Protocols
The characterization of MRS 2211's mechanism of action relies on a suite of standard pharmacological and cell biology assays.
This assay is used to determine the binding affinity (Ki) of MRS 2211 for the P2Y13 receptor.
Preparation: Cell membranes are prepared from a cell line stably overexpressing the human P2Y13 receptor.
Incubation: A constant concentration of a high-affinity P2Y13 radioligand (e.g., [³H]-2MeSADP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled MRS 2211.
Separation: The reaction is incubated to equilibrium, after which membrane-bound and free radioligand are separated via rapid filtration through a glass fiber filter.
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
Analysis: The data are fitted to a one-site competition model to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of MRS 2211 to block agonist-mediated inhibition of adenylyl cyclase.
Cell Plating: CHO-K1 or HEK293 cells stably expressing the P2Y13 receptor are plated in multi-well plates.
Pre-incubation: Cells are pre-incubated with increasing concentrations of MRS 2211 for a defined period (e.g., 15-30 minutes).
Stimulation: Cells are then stimulated with a combination of a P2Y13 agonist (e.g., ADP at its EC80) and an adenylyl cyclase activator (e.g., Forskolin) for another defined period. A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.
Lysis & Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a suitable detection kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Analysis: The results demonstrate a dose-dependent reversal of the agonist's inhibitory effect on forskolin-stimulated cAMP levels, from which an IC50 value for MRS 2211 can be determined.
This method is used to confirm that MRS 2211 blocks agonist-induced activation of downstream signaling proteins like ERK, Akt, or STAT3.
Caption: Standard experimental workflow for assessing pathway inhibition by MRS 2211.
The P2Y13 Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous ligand is adenosi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. Its endogenous ligand is adenosine diphosphate (ADP). Predominantly coupled to the Gi/o family of G proteins, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] However, the P2Y13 receptor has demonstrated versatility in its signaling, capable of coupling to other G proteins such as Gs and Gq, and activating downstream pathways including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[2][3]
This receptor is expressed in various tissues, including the liver, brain, spleen, bone marrow, and pancreas, where it plays crucial roles in a range of physiological processes.[1] Key functions of the P2Y13 receptor include the regulation of HDL metabolism and reverse cholesterol transport, modulation of bone homeostasis, and participation in immune responses and neuronal functions. Its involvement in these critical pathways has positioned the P2Y13 receptor as a promising therapeutic target for a variety of diseases, including atherosclerosis, osteoporosis, and neuroinflammatory disorders.
This technical guide provides an in-depth overview of the P2Y13 receptor, detailing its signaling pathways, physiological functions, and involvement in disease. It also includes a comprehensive collection of quantitative data on agonist and antagonist potencies, and detailed protocols for key experimental assays used to study its function.
Signaling Pathways of the P2Y13 Receptor
The P2Y13 receptor primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP. However, its signaling is multifaceted and can involve other key intracellular pathways.
Canonical Gi-Coupled Signaling Pathway
Upon binding of ADP, the P2Y13 receptor undergoes a conformational change, allowing it to act as a guanine nucleotide exchange factor (GEF) for heterotrimeric Gi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. This canonical pathway is central to many of the receptor's functions.
Canonical Gi-Coupled Signaling Pathway of the P2Y13 Receptor.
Alternative Signaling Pathways
The P2Y13 receptor can also couple to Gs and Gq proteins and activate other signaling cascades:[2][3]
MAPK Pathway: Activation of the P2Y13 receptor can lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2. This pathway is implicated in cell proliferation and differentiation.
PI3K/Akt Pathway: The receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and metabolism.
MRS 2211: A Technical Guide to a Selective P2Y13 Receptor Antagonist for Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of MRS 2211, a selective and competitive antagonist of the P2Y13 receptor. This document consolidates key...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS 2211, a selective and competitive antagonist of the P2Y13 receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate its effective use in the study of purinergic signaling.
Introduction to MRS 2211 and the P2Y13 Receptor
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in a vast array of physiological and pathological processes. The P2Y family of G protein-coupled receptors (GPCRs) are key players in this system. Among them, the P2Y13 receptor, an ADP-preferring receptor, has garnered significant interest for its involvement in high-density lipoprotein (HDL) metabolism, neuroprotection, and immune cell regulation.[1][2]
MRS 2211 is a pyridoxal phosphate derivative that has been identified as a potent and selective antagonist for the P2Y13 receptor.[3][4] Its ability to competitively block the effects of ADP at this receptor makes it an invaluable pharmacological tool for elucidating the specific functions of the P2Y13 receptor in various cellular and in vivo models.
Pharmacological Profile of MRS 2211
The selectivity of MRS 2211 for the P2Y13 receptor over other ADP-sensitive P2Y receptors, such as P2Y1 and P2Y12, is a key feature that enables researchers to dissect the specific contributions of P2Y13-mediated signaling.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the quantitative data for MRS 2211, providing a clear comparison of its activity at different purinergic receptors.
Table 1: Antagonist Potency of MRS 2211 at P2Y Receptors
The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6] However, emerging evidence suggests that P2Y13 receptor activation can also trigger alternative signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 (GSK3) pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][7][8]
Canonical Gi-Coupled Signaling Pathway
Canonical P2Y13 Receptor Signaling Pathway.
Alternative Signaling Pathways: PI3K/Akt/GSK3 and MAPK/ERK
Alternative P2Y13 Receptor Signaling Pathways.
Experimental Protocols
Detailed methodologies are crucial for the successful application of MRS 2211 in research. The following are representative protocols for key experiments.
Radioligand Binding Assay for P2Y13 Receptor
This protocol is designed to determine the binding affinity of MRS 2211 for the P2Y13 receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
HEK293 cells stably expressing the human P2Y13 receptor
Cell culture medium and reagents
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
Radioligand: [³H]-2MeSADP (a potent P2Y13 agonist)
Harvest cells and homogenize in ice-cold membrane preparation buffer.
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
Binding Assay:
In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or 10 µM unlabeled 2MeSADP (for non-specific binding) or varying concentrations of MRS 2211.
50 µL of [³H]-2MeSADP (at a concentration close to its Kd).
100 µL of the membrane preparation (containing 20-50 µg of protein).
Incubate the plate at room temperature for 60 minutes with gentle agitation.
Filtration and Counting:
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
Wash the filters three times with 4 mL of ice-cold assay buffer.
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Determine the IC50 value of MRS 2211 by non-linear regression analysis of the competition binding data.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of MRS 2211 to block the ADP-induced inhibition of adenylyl cyclase in cells expressing the P2Y13 receptor.
Materials:
CHO-K1 cells stably expressing the human P2Y13 receptor
Cell culture medium and reagents
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
Forskolin (an adenylyl cyclase activator)
ADP
MRS 2211
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
Cell Seeding:
Seed CHO-K1-P2Y13 cells in a 96-well plate at a density of 20,000 cells/well and incubate overnight.
Assay:
Wash the cells once with assay buffer.
Pre-incubate the cells with varying concentrations of MRS 2211 or vehicle for 15 minutes at 37°C.
Add a fixed concentration of ADP (typically the EC80 for inhibition of forskolin-stimulated cAMP) to the wells.
Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.
Incubate for 30 minutes at 37°C.
cAMP Measurement:
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
Data Analysis:
Generate a dose-response curve for MRS 2211's ability to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation.
Calculate the IC50 value for MRS 2211 from the dose-response curve.
Experimental Workflow for Characterizing a P2Y13 Receptor Antagonist
The following diagram illustrates a typical workflow for the characterization of a novel P2Y13 receptor antagonist like MRS 2211.
Workflow for P2Y13 Antagonist Characterization.
Conclusion
MRS 2211 stands as a critical tool for researchers investigating the multifaceted roles of the P2Y13 receptor in health and disease. Its selectivity and well-characterized pharmacological profile, as detailed in this guide, enable precise interrogation of P2Y13-mediated signaling pathways. The provided protocols and workflow diagrams serve as a practical resource for the design and execution of experiments aimed at further unraveling the complexities of purinergic signaling. As research in this field continues to expand, the use of selective antagonists like MRS 2211 will be instrumental in the development of novel therapeutic strategies targeting the P2Y13 receptor.
The Discovery and Development of MRS 2211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 2211 is a potent, selective, and competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of MRS 2211. It includes a comprehensive summary of its binding and functional data, detailed experimental protocols for its synthesis and key characterization assays, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and related scientific disciplines.
Introduction
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), plays a crucial role in a wide array of physiological processes. Among its members, the P2Y13 receptor has emerged as a significant therapeutic target due to its involvement in various cellular functions. MRS 2211, a pyridoxal phosphate derivative, was developed as a selective antagonist to probe the function of the P2Y13 receptor and to explore its therapeutic potential.
Physicochemical Properties of MRS 2211
Property
Value
Chemical Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula
C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight
474.66 g/mol
Appearance
Solid
Purity
≥96%
Solubility
Soluble in water
Pharmacological Data
The pharmacological profile of MRS 2211 has been characterized through various in vitro assays, demonstrating its potency and selectivity for the P2Y13 receptor.
Binding Affinity and Potency
The following table summarizes the key quantitative data for MRS 2211 and related compounds.
The synthesis of MRS 2211 is based on the procedures described by Kim Y.C., et al. (2005).[1] The key steps involve the diazotization of 2-chloro-5-nitroaniline and subsequent coupling with pyridoxal-5'-phosphate.
Materials:
2-Chloro-5-nitroaniline
Sodium nitrite
Hydrochloric acid
Pyridoxal-5'-phosphate
Sodium hydroxide
Appropriate solvents for reaction and purification (e.g., water, ethanol)
Procedure:
Diazotization: 2-Chloro-5-nitroaniline is dissolved in a cooled aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
Coupling Reaction: The freshly prepared diazonium salt solution is added to a cooled alkaline solution of pyridoxal-5'-phosphate. The pH of the reaction mixture is maintained in the alkaline range (pH 8-9) using a sodium hydroxide solution.
Purification: The resulting crude product, MRS 2211, is purified by appropriate chromatographic techniques, such as column chromatography on a suitable stationary phase.
Characterization: The final product is characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of MRS 2211 for the P2Y13 receptor.
Materials:
Cell membranes expressing the P2Y13 receptor (e.g., from transfected HEK293 or 1321N1 cells)
Radiolabeled P2Y13 agonist (e.g., [³³P]2MeSADP)
MRS 2211
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
Glass fiber filters
Scintillation cocktail
Scintillation counter
Procedure:
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y13 receptor by homogenization and centrifugation.
Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of MRS 2211.
Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC₅₀ value of MRS 2211 and calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Inhibition Assay
This protocol outlines a method to assess the functional antagonism of MRS 2211 at the Gi-coupled P2Y13 receptor.
Materials:
Whole cells expressing the P2Y13 receptor (e.g., CHO or HEK293 cells)
Forskolin (an adenylyl cyclase activator)
P2Y13 receptor agonist (e.g., ADP or 2MeSADP)
MRS 2211
Cell lysis buffer
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
Cell Culture: Culture cells expressing the P2Y13 receptor in appropriate multi-well plates.
Pre-incubation: Pre-incubate the cells with varying concentrations of MRS 2211 for a defined period (e.g., 15-30 minutes).
Stimulation: Add a fixed concentration of forskolin and the P2Y13 agonist to the wells and incubate for a specific time (e.g., 10-15 minutes) to stimulate cAMP production.
Cell Lysis: Lyse the cells to release the intracellular cAMP.
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
Data Analysis: Determine the IC₅₀ value of MRS 2211 for the inhibition of agonist-induced adenylyl cyclase activity.
Signaling Pathways and Experimental Workflows
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins. Upon activation by ADP, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the βγ subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and the PI3K/Akt pathway.[1] There is also evidence suggesting that the P2Y13 receptor can couple to Gq and Gs proteins, leading to the activation of PLC and adenylyl cyclase, respectively, under certain conditions.[1]
Caption: P2Y13 Receptor Signaling Pathway.
Experimental Workflow for Characterization of a Novel P2Y13 Antagonist
The following diagram illustrates a typical workflow for the characterization of a novel P2Y13 receptor antagonist.
MRS 2211 has proven to be an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y13 receptor. Its high selectivity and competitive antagonist nature make it a robust compound for in vitro and in vivo studies. This technical guide provides a comprehensive resource for researchers, consolidating key data and methodologies related to the discovery and development of MRS 2211, thereby facilitating further investigation into the therapeutic potential of targeting the P2Y13 receptor.
An In-depth Technical Guide to MRS 2211: A Selective P2Y13 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals Introduction MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine dip...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). As a member of the P2Y receptor family, the P2Y13 receptor is implicated in a variety of physiological processes, including immune responses, lipid metabolism, and neuronal function. The selectivity of MRS 2211 makes it a valuable pharmacological tool for elucidating the specific roles of the P2Y13 receptor in these processes and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and associated signaling pathways of MRS 2211.
Chemical Structure and Properties
MRS 2211 is chemically identified as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt. Its structure is characterized by a pyridoxal phosphate core modified with an azo linkage to a substituted phenyl ring.
Property
Value
Reference
Chemical Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
MRS 2211 acts as a competitive antagonist at the P2Y13 receptor. Its antagonistic properties have been characterized through various in vitro assays, demonstrating its potency and selectivity.
Parameter
Value
Species
Assay Type
Reference
pIC₅₀
5.97
Human
Not Specified
Tocris Bioscience
Selectivity
> 20-fold over P2Y₁ and P2Y₁₂ receptors
Human
Not Specified
Tocris Bioscience
Signaling Pathways
The P2Y13 receptor is known to couple to multiple G protein subtypes, including Gi/o, Gq, and Gs, leading to the modulation of various downstream signaling cascades. As an antagonist, MRS 2211 blocks these downstream effects initiated by ADP binding to the P2Y13 receptor.
P2Y13 Receptor-Mediated Gi/o Signaling
The canonical signaling pathway for the P2Y13 receptor is through its coupling to the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels.
P2Y13 Receptor Gi/o Signaling Pathway
P2Y13 Receptor-Mediated Gq Signaling
The P2Y13 receptor can also couple to Gq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
P2Y13 Receptor Expression: A Technical Guide for Researchers
An In-depth Examination of P2Y13 Receptor Distribution, Signaling, and Quantification in Key Cell Types The P2Y13 receptor, an ADP-responsive G protein-coupled receptor, has emerged as a critical player in a diverse arra...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Examination of P2Y13 Receptor Distribution, Signaling, and Quantification in Key Cell Types
The P2Y13 receptor, an ADP-responsive G protein-coupled receptor, has emerged as a critical player in a diverse array of physiological processes, from cholesterol metabolism and bone homeostasis to neuroprotection and immune regulation.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its expression patterns and functional signaling in different cellular contexts is paramount. This technical guide provides a detailed overview of P2Y13 receptor expression, summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways and experimental workflows.
Cellular Expression of the P2Y13 Receptor
The P2Y13 receptor exhibits a wide but distinct tissue and cell-type distribution. While it is notably present in the brain, liver, spleen, and bone marrow, its expression levels and functional implications vary significantly among different cell populations.[3][4][5][6]
Central Nervous System
In the central nervous system (CNS), the P2Y13 receptor is predominantly expressed in glial cells, with emerging evidence of its presence in neurons as well.
Microglia: Transcriptome data suggest that P2Y13 mRNA is one of the most highly expressed neurotransmitter receptors in microglia, second only to the closely related P2Y12 receptor.[7][8][9] It plays a crucial role in regulating microglial morphology, surveillance, and baseline interleukin-1β release.[7][8][9]
Astrocytes: P2Y13 receptor expression in astrocytes is generally considered to be low or residual.[10][11] However, its activation can elicit increases in intracellular calcium, suggesting a role in astrocyte signaling.[11]
Oligodendrocytes: Some transcriptome analyses indicate the presence of P2Y13 mRNA in oligodendrocyte precursor cells and myelinating oligodendrocytes, although at lower levels than in microglia.[7]
Neurons: P2Y13 receptors are expressed in cerebellar granule neurons and have been implicated in neuroprotective signaling pathways, including the PI3K/Akt/GSK3 and ERK1/2 pathways.[1][2]
Hepatic System
Hepatocytes: The P2Y13 receptor is a key regulator of high-density lipoprotein (HDL) endocytosis in hepatocytes.[12] Its activation is essential for the uptake of HDL-cholesterol, highlighting its importance in reverse cholesterol transport.[5][12]
Skeletal System
Bone Marrow Stromal Cells (BMSCs): The P2Y13 receptor plays a significant role in the differentiation of BMSCs.[13] Its activation promotes osteoblast differentiation while inhibiting adipogenesis, suggesting it is a key regulator in the balance between bone formation and fat accumulation in the bone marrow.[13][14] P2Y13 receptor-deficient mice exhibit decreased bone turnover with a reduction in both osteoblast and osteoclast numbers.[13]
Hematopoietic System
Erythrocytes (Red Blood Cells): P2Y13 receptor mRNA is highly expressed in human red blood cells and reticulocytes.[15] It functions as a negative feedback mechanism for ATP release from red blood cells, with its activation by ADP leading to an inhibition of cAMP and subsequent reduction in ATP release.[15]
Platelets: While platelets express P2Y13 receptors, their specific contribution to platelet function is less established compared to the well-characterized P2Y12 receptor.[15]
Immune System
P2Y13 receptors are expressed on various immune cells and are involved in modulating immune responses.[16]
Quantitative Expression Data
Precise quantitative data on P2Y13 receptor expression is often cell-type and condition-specific. The following tables summarize available quantitative findings from the literature.
Cell Type
Species
Method
Finding
Reference
Microglia
Mouse
Transcriptome Analysis
Second most expressed neurotransmitter receptor after P2Y12.
The P2Y13 receptor is versatile in its signaling, coupling to multiple G proteins to initiate diverse intracellular cascades.[1]
Gαi-Coupled Pathway: The canonical signaling pathway for the P2Y13 receptor involves coupling to the inhibitory G protein, Gαi.[3][16] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16]
Gαq-Coupled Pathway: In some cellular contexts, the P2Y13 receptor can also couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium stores.
MAPK/ERK Pathway: Activation of the P2Y13 receptor can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[2]
PI3K/Akt/GSK3 Pathway: The P2Y13 receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) signaling axis, a key pathway in promoting cell survival and neuroprotection.[1][2]
P2Y13 Receptor Signaling Pathways
Experimental Protocols
Accurate assessment of P2Y13 receptor expression and function requires robust and well-validated experimental methodologies. The following sections provide detailed protocols for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for P2Y13 mRNA Expression
This protocol allows for the quantification of P2Y13 mRNA levels in a given cell or tissue sample.
1. RNA Extraction:
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions.
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.
2. cDNA Synthesis:
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
The reaction is typically carried out in a thermocycler with the following conditions: 25°C for 10 min, 42°C for 50 min, and 72°C for 10 min.[19]
3. qPCR Reaction:
Prepare the qPCR reaction mix in a 384-well optical plate with a final volume of 10 µL per well.[19]
150 nM each of forward and reverse primers specific for P2Y13
Run samples in triplicate for each gene.
Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
Include a melting curve analysis at the end of the run to verify the specificity of the PCR product.
4. Data Analysis:
Calculate the relative expression of P2Y13 mRNA using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
qRT-PCR Workflow for P2Y13 mRNA Expression
Western Blotting for P2Y13 Protein Expression
This protocol is used to detect and quantify the P2Y13 protein in cell or tissue lysates.
1. Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.[20]
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.[20]
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[20]
Collect the supernatant containing the protein lysate.
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.[21]
Separate the proteins by size on an SDS-polyacrylamide gel.
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
Incubate the membrane with a primary antibody specific for the P2Y13 receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
Wash the membrane three times for 5-10 minutes each with TBST.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
Wash the membrane three times for 5-10 minutes each with TBST.
4. Detection:
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Calcium Imaging for P2Y13 Receptor Function
This protocol measures changes in intracellular calcium concentration following P2Y13 receptor activation.
1. Cell Preparation:
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
Wash cells three times with a serum-free medium.[22]
2. Dye Loading:
Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) at a final concentration of 2-5 µM in a serum-free medium, often supplemented with 0.2% BSA and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[22]
Incubate the cells with the dye solution for 30-60 minutes at room temperature or 37°C in the dark.
3. Imaging:
Wash the cells with a physiological saline solution (e.g., HBSS) to remove extracellular dye.
Mount the dish/coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
Acquire a baseline fluorescence reading for a few minutes.
Apply a P2Y13 receptor agonist (e.g., ADP, 2MeSADP) and record the changes in fluorescence intensity over time.
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
4. Data Analysis:
Analyze the change in fluorescence intensity or ratio over time to determine the kinetics and magnitude of the calcium response.
The response can be quantified by measuring the peak amplitude, the area under the curve, or the rate of rise of the calcium signal.
Calcium Imaging Workflow for P2Y13 Function
Conclusion
The P2Y13 receptor is a multifaceted signaling molecule with a widespread yet specific expression pattern that underlies its diverse physiological roles. For researchers in academia and industry, a thorough understanding of its cellular distribution, signaling mechanisms, and the experimental techniques used for its investigation is crucial for advancing our knowledge of its function in health and disease and for the development of novel therapeutic strategies targeting this receptor. This guide provides a foundational resource to support these endeavors.
The Role of the P2Y13 Receptor in Platelet Aggregation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Published: December 13, 2025 Abstract Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a central role in h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Published: December 13, 2025
Abstract
Adenosine diphosphate (ADP) is a critical mediator of platelet activation and aggregation, playing a central role in hemostasis and thrombosis. The effects of ADP on platelets are primarily orchestrated by the P2Y1 and P2Y12 receptors, which have been the focus of extensive research and the target of major antiplatelet therapies. However, platelets also express other P2Y receptors, including P2Y13. This technical guide provides a comprehensive overview of the current understanding of the P2Y13 receptor's role in platelet aggregation. It delves into the established signaling pathways of the key ADP receptors, presents available quantitative data, details relevant experimental protocols, and offers visual representations of molecular and procedural workflows to aid researchers in this field. While the direct contribution of P2Y13 to platelet aggregation remains an area of active investigation with much yet to be elucidated, this document synthesizes the existing knowledge to provide a foundational resource for further scientific inquiry and drug development efforts.
Introduction: The P2Y Receptor Family in Platelet Function
Platelets are essential for maintaining hemostasis, the physiological process that halts bleeding at the site of vascular injury. However, aberrant platelet activation can lead to thrombosis, the formation of pathological blood clots that can obstruct blood flow and cause severe cardiovascular events such as myocardial infarction and stroke. Platelet activation is a complex process initiated by various agonists, with ADP being a key player released from dense granules of activated platelets, amplifying the thrombotic response.
The actions of ADP are mediated by a family of G protein-coupled receptors (GPCRs) known as P2Y receptors. In human platelets, the most well-characterized of these are the P2Y1 and P2Y12 receptors, which act in concert to mediate a full aggregation response. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and transient aggregation.[1][2] The P2Y12 receptor, coupled to Gi, is crucial for amplifying and sustaining the aggregation response and is the target for widely used antiplatelet drugs like clopidogrel and ticagrelor.[1][3]
Alongside these key players, platelets and their precursor cells, megakaryocytes, express other P2Y receptors, including P2Y13. While the function of P2Y13 in other tissues, such as its involvement in cholesterol metabolism and bone homeostasis, is being explored, its specific role in platelet physiology is not yet well established.[4] This guide will explore the current, though limited, knowledge of P2Y13 in the context of platelet biology and provide the broader framework of ADP receptor signaling and analysis necessary for its further investigation.
The P2Y13 Receptor: An Enigmatic Player in Platelet Biology
The P2Y13 receptor, like P2Y12, is an ADP receptor encoded by a gene located on chromosome 3.[4] It shares significant amino acid sequence identity with the P2Y12 receptor and exhibits a similar pharmacological profile in response to ADP.[5]
Expression in Platelets and Megakaryocytes
The presence and role of P2Y13 on circulating platelets are subjects of ongoing investigation. While P2Y13 mRNA and protein have been detected in megakaryocytes, the cells from which platelets are derived, some studies have failed to detect the protein in lysates from mature, circulating platelets.[5][6] It has been suggested that P2Y13 may play a role in megakaryocyte development and the formation of pro-platelets, the precursors to fully formed platelets.[5][7] For instance, the P2Y12 antagonist cangrelor, which also inhibits P2Y13, has been shown to decrease the capacity of megakaryocytes to produce pro-platelets.[7]
P2Y13 Signaling Pathways
The P2Y13 receptor is canonically coupled to the Gi family of G proteins.[4] Activation of Gi typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits key components of the platelet activation machinery. Thus, a decrease in cAMP promotes a pro-aggregatory state.
Interestingly, studies have suggested that P2Y13 may also couple to other G proteins, such as Gs (which stimulates adenylyl cyclase) or Gq (which activates the phospholipase C pathway), depending on the cellular context.[4] This potential for pleiotropic signaling adds a layer of complexity to its function and suggests that its effects could be highly context-dependent. The canonical Gi-coupled pathway is depicted below.
Figure 1: Canonical Gi-coupled signaling pathway of the P2Y13 receptor.
Core ADP Signaling in Platelets: The P2Y1 and P2Y12 Receptors
A thorough understanding of P2Y13's potential role requires a firm grasp of the well-established functions of the P2Y1 and P2Y12 receptors, which together orchestrate the platelet response to ADP.
P2Y1 Receptor Signaling (Gq Pathway)
The P2Y1 receptor is coupled to Gq. Upon ADP binding, Gq activates phospholipase C (PLC)β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of Ca²⁺ into the cytoplasm. The subsequent rise in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to platelet shape change and the initiation of a weak, transient aggregation.[4]
Figure 2: Gq-coupled signaling pathway of the P2Y1 receptor.
P2Y12 Receptor Signaling (Gi Pathway)
The P2Y12 receptor is coupled to Gi. As described for P2Y13, this leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, which promotes platelet activation.[1] Furthermore, Gi signaling, particularly through its βγ subunits, activates phosphoinositide 3-kinase (PI3K).[2] Activation of the PI3K pathway is critical for the full and sustained activation of the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), the receptor responsible for binding fibrinogen and cross-linking platelets.[3] The synergistic action of both P2Y1 and P2Y12 is required for robust platelet aggregation in response to ADP.[1][2]
Figure 3: Gi-coupled signaling pathway of the P2Y12 receptor.
Quantitative Data on P2Y Receptor Function
Quantitative analysis is paramount for drug development. While specific data for P2Y13's direct effect on platelet aggregation is limited, this section provides data on known antagonists and their effects on the primary P2Y receptors to serve as a baseline for comparison and future studies.
Table 1: Effects of P2Y Receptor Antagonists on ADP-Induced Platelet Aggregation
Antagonist
Target Receptor(s)
Antagonist Type
Reported IC50 / pA2
Effect on Platelet Aggregation
Reference
MRS2179
P2Y1
Competitive
IC50: 3.16 µM
Inhibits ADP-induced shape change and transient aggregation.
Note: IC50 (half-maximal inhibitory concentration) and pA2 (a measure of antagonist potency) values are highly dependent on experimental conditions. The data presented are for illustrative purposes.
Experimental Protocols for Studying P2Y Receptor Function
Investigating the role of P2Y13 in platelet aggregation requires robust and standardized experimental protocols. The following sections detail common methodologies.
Platelet Isolation
Objective: To obtain a pure and resting population of platelets from whole blood.
Protocol:
Blood Collection: Draw whole blood from healthy, consenting volunteers who have abstained from antiplatelet medications for at least 10-14 days. Collect blood into tubes containing an anticoagulant, such as acid-citrate-dextrose (ACD) or sodium citrate.
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 20 minutes at room temperature with the brake off. This separates the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the yellowish PRP on top.
Washed Platelet Preparation (Optional but Recommended):
Carefully aspirate the PRP layer and transfer it to a new tube.
Add an anti-activating agent like prostaglandin E1 (PGE1) to prevent premature platelet activation.
Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGE1.
Repeat the washing step to ensure the removal of plasma proteins.
Finally, resuspend the platelets in the buffer without PGE1 and adjust to the desired concentration after counting.
Light Transmission Aggregometry (LTA)
Objective: To measure platelet aggregation in real-time by detecting changes in light transmission through a platelet suspension.
Protocol:
Instrument Setup: Calibrate the aggregometer using a platelet-poor plasma (PPP) or buffer blank (for 100% transmission) and a sample of PRP or washed platelets (for 0% transmission).
Sample Preparation: Place a cuvette with a specific volume of platelet suspension (e.g., PRP or washed platelets) into the heating block of the aggregometer (typically 37°C) with a magnetic stir bar.
Baseline Reading: Allow the sample to equilibrate for a few minutes to establish a stable baseline.
Agonist Addition: Add the agonist of interest (e.g., ADP at various concentrations). To study specific receptors, pre-incubate the platelets with a selective antagonist (e.g., MRS2211 for P2Y13) for a defined period before adding the agonist.
Data Recording: Record the change in light transmission over time. As platelets aggregate, the suspension becomes clearer, allowing more light to pass through. The output is a curve representing the percentage of aggregation versus time.
Flow Cytometry for Activation Markers
Objective: To quantify the expression of platelet activation markers on the surface of individual platelets.
Protocol:
Platelet Stimulation: Incubate washed platelets or PRP with agonists (e.g., ADP) and/or antagonists in a static condition for a defined period.
Antibody Staining: Add fluorophore-conjugated monoclonal antibodies specific for activation markers. Common markers include P-selectin (CD62P), a marker of alpha-granule release, and an antibody that recognizes the activated conformation of integrin αIIbβ3 (e.g., PAC-1).
Fixation: Stop the reaction and fix the platelets by adding a fixative like paraformaldehyde. This preserves the cell state for analysis.
Data Acquisition: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of individual platelets, allowing for the quantification of the percentage of activated platelets and the degree of activation.
Figure 4: General experimental workflow for studying platelet aggregation.
Conclusion and Future Directions
The role of the P2Y13 receptor in platelet aggregation remains largely undefined, in stark contrast to the well-established, central roles of the P2Y1 and P2Y12 receptors. While present on megakaryocytes and potentially involved in thrombopoiesis, its direct contribution to the aggregation of mature platelets is not yet confirmed.[4][6] The primary signaling pathway for P2Y13 is thought to be Gi-mediated, similar to P2Y12, suggesting a potential for pro-aggregatory effects. However, the lack of definitive expression data on circulating platelets and the potential for pleiotropic signaling complicate its study.[4]
For researchers and drug development professionals, P2Y13 represents an intriguing but challenging area of investigation. Future research should focus on:
Definitive Expression Analysis: Utilizing sensitive proteomic techniques to conclusively determine the presence and quantity of P2Y13 protein on the surface of circulating human platelets.
Functional Studies with Selective Tools: Employing highly selective P2Y13 agonists and antagonists, which are currently limited, in the context of established platelet function assays (LTA, flow cytometry) to dissect its specific contribution.
In Vivo Models: Developing and studying P2Y13 knockout or knock-in animal models to assess the receptor's role in hemostasis and thrombosis under physiological conditions.
Elucidating the true function of P2Y13 in platelets may reveal a novel layer of regulation in thrombus formation and could potentially uncover new targets for antiplatelet therapy. This guide provides the foundational knowledge of the broader ADP receptor landscape and the key methodologies required to embark on this line of inquiry.
MRS 1220: A Technical Guide for Neurobiological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Initial Clarification: The compound MRS 2211 is a selective antagonist for the P2Y13 receptor, not the A3 adenosine receptor (A3...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound MRS 2211 is a selective antagonist for the P2Y13 receptor, not the A3 adenosine receptor (A3AR). This guide will focus on MRS 1220 , a potent and highly selective antagonist of the human A3 adenosine receptor, which is a more appropriate research tool for investigating A3AR in neurobiology, the likely intended subject of the original query.
Introduction
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) implicated in a diverse range of physiological and pathophysiological processes within the central nervous system (CNS). Its roles in neuroinflammation, ischemic injury, and cancer have made it a significant target for therapeutic intervention and neurobiological research. MRS 1220 has emerged as a crucial pharmacological tool for elucidating the functions of the A3AR due to its high potency and selectivity, particularly for the human receptor subtype. This technical guide provides a comprehensive overview of MRS 1220, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways to facilitate its effective use in a research setting.
Mechanism of Action
MRS 1220 functions as a competitive antagonist at the A3 adenosine receptor.[1] This means it binds to the same site on the receptor as the endogenous agonist, adenosine, but does not activate it. By occupying the binding site, MRS 1220 prevents adenosine from binding and initiating the downstream signaling cascades typically associated with A3AR activation. The antagonism of MRS 1220 has been demonstrated in various functional assays, including the inhibition of agonist-induced adenylyl cyclase activity and the stimulation of [³⁵S]GTPγS binding to associated G-proteins.[1]
Quantitative Data
The potency and selectivity of MRS 1220 have been characterized across different species and adenosine receptor subtypes. The following tables summarize the key quantitative data for MRS 1220.
Table 1: Binding Affinity (Kᵢ) of MRS 1220 at Human and Rat Adenosine Receptors
Note: There are significant species-specific differences in the affinity of MRS 1220, with substantially higher potency at the human A3AR compared to the rat A3AR.[2]
Signaling Pathways
The A3 adenosine receptor primarily couples to the Gᵢ family of G proteins. Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. MRS 1220, by blocking the initial receptor activation, prevents these downstream signaling events.
Unveiling the Selectivity of MRS 2211: A Technical Guide for Researchers
For Immediate Release This technical guide provides a comprehensive overview of the selectivity profile of MRS 2211, a potent and selective antagonist of the P2Y13 receptor. This document is intended for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the selectivity profile of MRS 2211, a potent and selective antagonist of the P2Y13 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and associated therapeutic areas.
Introduction
MRS 2211 is a competitive antagonist of the P2Y13 receptor, an important member of the P2Y family of G protein-coupled receptors activated by adenosine diphosphate (ADP). The P2Y13 receptor is implicated in a variety of physiological processes, making it a target of significant interest for drug discovery. Understanding the selectivity profile of a compound like MRS 2211 is paramount for its utility as a research tool and for the potential development of therapeutic agents with minimal off-target effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of MRS 2211
The selectivity of MRS 2211 has been characterized against several P2Y receptor subtypes. The available data, primarily from radioligand binding assays, are summarized below. It is important to note that a comprehensive screening of MRS 2211 against all P2Y and P2X receptor subtypes is not extensively reported in the public domain.
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity or potency. The selectivity is reported to be over 20-fold for the P2Y13 receptor compared to P2Y1 and P2Y12 receptors.[2]
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi/o family of G proteins. Upon activation by its endogenous ligand ADP, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, studies have suggested that the P2Y13 receptor can also couple to other G proteins, such as Gq/11 and Gs, and activate downstream pathways including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[4][5] MRS 2211 acts by competitively blocking the binding of ADP to the P2Y13 receptor, thereby inhibiting these downstream signaling events.
P2Y13 receptor signaling pathway and the antagonistic action of MRS 2211.
Experimental Protocols
The determination of the selectivity profile of a compound like MRS 2211 involves a combination of binding and functional assays. Below are detailed methodologies representative of those used in the characterization of P2Y receptor antagonists.
Scintillation cocktail and a scintillation counter.
Procedure:
Reaction Setup: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled competitor (MRS 2211).
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 30°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).
Filtration: Rapidly filter the contents of each well through the glass fiber filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: After drying the filter plates, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
The amount of bound radioligand is plotted against the logarithm of the competitor concentration.
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to inhibit the agonist-induced response of a Gαi-coupled receptor.
Objective: To determine the functional potency (IC50) of MRS 2211 in blocking the ADP-induced inhibition of cAMP production mediated by the P2Y13 receptor.
Materials:
A cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).
Adenylyl cyclase activator (e.g., Forskolin).
P2Y13 receptor agonist (e.g., ADP).
MRS 2211 and other reference compounds.
Cell culture medium and reagents.
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach and grow to a suitable confluency.
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of MRS 2211 for a defined period (e.g., 15-30 minutes).
Stimulation: Add a fixed concentration of the P2Y13 agonist (ADP) in the presence of an adenylyl cyclase activator (Forskolin). Forskolin is used to stimulate cAMP production to a measurable level.
Incubation: Incubate for a specific time (e.g., 15-30 minutes) to allow for changes in intracellular cAMP levels.
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
Data Analysis:
The measured cAMP levels are plotted against the logarithm of the antagonist concentration.
The IC50 value, representing the concentration of MRS 2211 that reverses 50% of the agonist-induced inhibition of cAMP accumulation, is determined using non-linear regression.
Experimental Workflow for Selectivity Profiling
The process of characterizing the selectivity profile of a compound like MRS 2211 follows a logical progression from initial binding assays to more complex functional assays.
A generalized experimental workflow for determining the selectivity profile of a receptor antagonist.
Conclusion
MRS 2211 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y13 receptor. Its selectivity for P2Y13 over the closely related P2Y1 and P2Y12 receptors has been established. However, for a complete understanding of its pharmacological profile, further characterization against a broader panel of purinergic receptors would be beneficial. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct their own investigations into the selectivity of MRS 2211 and other novel P2Y receptor modulators.
Foundational Research on P2Y13 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the foundational research on P2Y13 receptor antagonists. It covers the core pharmacology, signaling pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on P2Y13 receptor antagonists. It covers the core pharmacology, signaling pathways, and experimental methodologies crucial for the discovery and development of novel therapeutic agents targeting this receptor.
Introduction to the P2Y13 Receptor
The P2Y13 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Its endogenous ligand is adenosine diphosphate (ADP).[1] The P2Y13 receptor is primarily coupled to the Gi alpha subunit of heterotrimeric G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] However, research has shown that P2Y13 can also couple to Gs and Gq proteins and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, highlighting its signaling versatility.[1]
The P2Y13 receptor is expressed in various tissues, including the liver, spleen, brain, and bone marrow.[1] It plays a significant role in several physiological processes, such as cholesterol and glucose metabolism, bone homeostasis, and central nervous system functions.[1] This broad physiological involvement makes the P2Y13 receptor an attractive, albeit not yet fully characterized, drug target for various therapeutic areas.[1]
P2Y13 Receptor Signaling Pathways
The activation of the P2Y13 receptor by ADP initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase through its coupling with Gi proteins. However, the receptor's ability to engage with other G proteins and downstream effectors leads to a complex signaling network.
P2Y13 Receptor Signaling Pathways
Quantitative Data for P2Y13 Antagonists
The following table summarizes the available quantitative data for known P2Y13 receptor antagonists. This data is essential for comparing the potency and selectivity of different compounds.
Experimental Protocols for P2Y13 Antagonist Characterization
The characterization of P2Y13 antagonists involves a series of in vitro assays to determine their binding affinity and functional activity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y13 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
Cell Membranes: Membranes prepared from cells recombinantly expressing the human P2Y13 receptor (e.g., CHO-K1, HEK293, or 1321N1 cells).
Radioligand: [³³P]2-methylthio-ADP ([³³P]2MeSADP) is a commonly used radioligand for P2Y13.
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
Test Compounds: Serial dilutions of the antagonist.
Non-specific Binding Control: A high concentration of a known P2Y13 agonist or antagonist (e.g., 10 µM ADP).
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
Scintillation Counter: For measuring radioactivity.
Procedure:
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), the radioligand (at a concentration close to its Kd, e.g., 1 nM [³³P]2MeSADP), and varying concentrations of the test compound. For determining non-specific binding, add the non-specific binding control instead of the test compound. The final reaction volume is typically 100-200 µL.
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the antagonist concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of P2Y13 antagonists by quantifying their ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
Cells: A cell line expressing the P2Y13 receptor, typically CHO-K1 or HEK293 cells.
Agonist: A known P2Y13 agonist, such as ADP or 2MeSADP.
Adenylyl Cyclase Stimulator: Forskolin.
Test Compounds: Serial dilutions of the antagonist.
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based kits).
Procedure:
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific time (e.g., 15-30 minutes).
Stimulation: Add a fixed concentration of the P2Y13 agonist (typically the EC80 concentration) along with forskolin to stimulate adenylyl cyclase.
Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis: Plot the cAMP concentration as a function of the log of the antagonist concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 of the antagonist.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[6][7]
Materials:
Cell Membranes: Membranes from cells expressing the P2Y13 receptor.
Radioligand: [³⁵S]GTPγS.
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and GDP.
Agonist: A P2Y13 agonist like ADP.
Test Compounds: Serial dilutions of the antagonist.
Filtration System: As described for the radioligand binding assay.
Scintillation Counter.
Procedure:
Reaction Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP, the P2Y13 agonist, and varying concentrations of the test antagonist.
Pre-incubation: Incubate the mixture for a short period to allow the antagonist to bind to the receptor.
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
Incubation: Incubate at 30°C for a specific time (e.g., 30-60 minutes).
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
Radioactivity Measurement: Measure the filter-bound radioactivity using a scintillation counter.
Data Analysis: Determine the specific binding and plot it against the log of the antagonist concentration to calculate the IC50 value.
Experimental Workflow for P2Y13 Antagonist Screening
The discovery of novel P2Y13 antagonists typically follows a structured screening cascade to identify and characterize promising lead compounds.
Workflow for P2Y13 Antagonist Screening
This workflow begins with a high-throughput primary screen to identify initial hits from a large compound library. These hits are then confirmed and their potency determined in dose-response experiments. An orthogonal assay is used to confirm that the observed activity is through the expected mechanism. Subsequently, the selectivity of the confirmed hits is profiled against other related receptors to identify compounds with the desired specificity. Promising candidates then enter the lead optimization phase, where medicinal chemistry efforts are employed to improve their pharmacological properties, leading to preclinical candidates for in vivo studies.
Conclusion
The P2Y13 receptor presents a compelling target for the development of novel therapeutics for a range of conditions. A thorough understanding of its complex signaling, coupled with robust and well-validated experimental methodologies, is paramount for the successful identification and characterization of potent and selective P2Y13 antagonists. This guide provides a foundational framework for researchers and drug developers to navigate the initial stages of P2Y13-targeted drug discovery. Further research into the development of more selective antagonists and a deeper understanding of the receptor's role in pathophysiology will undoubtedly pave the way for new therapeutic interventions.
Application Notes and Protocols for MRS 2211 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1] With a pIC₅₀ value of 5.97, it demonstrates over 20-fold selectivity for the P2Y13 receptor compared to the P2Y1 and P2Y12 receptors. This selectivity makes MRS 2211 a valuable pharmacological tool for investigating the physiological and pathological roles of the P2Y13 receptor in various cellular processes, including inflammation, immune responses, and neuronal function. These application notes provide detailed protocols for the dissolution and use of MRS 2211 in a range of in vitro assays.
Chemical Properties and Solubility
Proper dissolution of MRS 2211 is critical for accurate and reproducible experimental results. The key chemical and solubility properties are summarized below.
Sonicator (optional, but recommended for higher concentrations)
Sterile 0.22 µm syringe filter
Protocol for Preparing a 10 mM Stock Solution:
Weighing: Accurately weigh out the desired amount of MRS 2211 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.75 mg of MRS 2211 (Molecular Weight: 474.66 g/mol ).
Dissolution: Add the weighed MRS 2211 to a sterile conical tube. Add the appropriate volume of sterile, nuclease-free water. For 1 mL of a 10 mM solution, add 1 mL of water.
Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator.
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell culture experiments.
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage Recommendations:
Solid Compound: Store desiccated at -20°C.
Stock Solutions:
Store at -20°C for up to 1 month.
For longer-term storage, store at -80°C for up to 6 months.[1]
Experimental Protocols
The following protocols are based on methodologies from published studies that have successfully utilized MRS 2211.
Protocol 1: Inhibition of P2Y13 Receptor-Mediated Signaling in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol is adapted from a study investigating the role of ADP in endothelial cell function (Wang et al., 2014).
Objective: To assess the effect of MRS 2211 on ADP-induced changes in cell proliferation and protein expression in HUVECs.
Materials:
HUVECs
Endothelial Cell Growth Medium (EGM)
MRS 2211 (10 mM stock solution in water)
ADP
Phosphate-buffered saline (PBS)
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
BCA protein assay kit
Reagents and equipment for SDS-PAGE and Western blotting
Antibodies against target proteins (e.g., nucleolin, β-actin)
Cell proliferation assay kit (e.g., CCK-8)
Procedure:
Cell Culture: Culture HUVECs in EGM in a humidified incubator at 37°C with 5% CO₂.
Treatment:
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).
Allow cells to adhere and reach the desired confluency (typically 70-80%).
Pre-treat the cells with MRS 2211 at a final concentration of 50-100 µM for 1 hour before adding the agonist. Prepare a working solution of MRS 2211 by diluting the 10 mM stock in cell culture medium.
Stimulate the cells with ADP at the desired concentration.
Include appropriate controls: vehicle control (medium with the same final concentration of water as the MRS 2211 solution), MRS 2211 alone, and ADP alone.
Western Blotting for Protein Expression:
After the desired incubation time, wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer and collect the cell lysates.
Determine the protein concentration of each lysate using a BCA assay.
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
Block the membrane and incubate with primary antibodies against the target protein (e.g., nucleolin) and a loading control (e.g., β-actin).
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay:
After the treatment period, add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Analysis of UVA-Induced IL-6 Production and Akt Phosphorylation in HaCaT Keratinocytes
This protocol is based on a study investigating the role of purinergic signaling in the cellular response to UVA irradiation (Kawano et al., 2015).
Objective: To determine the effect of MRS 2211 on UVA-induced IL-6 production and Akt phosphorylation in the human keratinocyte cell line HaCaT.
Materials:
HaCaT cells
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
MRS 2211 (10 mM stock solution in water)
UVA light source
ELISA kit for human IL-6
Cell lysis buffer
Antibodies against phospho-Akt (Ser473) and total Akt
Procedure:
Cell Culture: Culture HaCaT cells in DMEM supplemented with fetal bovine serum and antibiotics.
Treatment and UVA Irradiation:
Seed HaCaT cells in culture plates.
Pre-incubate the cells with MRS 2211 (final concentration of 100 µM) for 30 minutes.
Wash the cells with PBS and irradiate with a single dose of UVA (e.g., 2.5 J/cm²).
After irradiation, add fresh medium (with or without MRS 2211 as per the experimental design).
IL-6 Measurement (ELISA):
After 24 hours of incubation post-irradiation, collect the culture supernatants.
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.
Western Blotting for Akt Phosphorylation:
For signaling studies, lyse the cells at an earlier time point (e.g., 10 minutes post-irradiation).
Perform Western blotting as described in Protocol 1, using primary antibodies against phospho-Akt (Ser473) and total Akt to assess the phosphorylation status of Akt.
Signaling Pathway and Experimental Workflow Diagrams
Application Notes and Protocols for MRS 2211 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a comprehensive guide for the use of MRS 2211 in cell culture experiments. MRS 2211 is a potent and selective c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of MRS 2211 in cell culture experiments. MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Contrary to the topic's initial suggestion, MRS 2211 is not an antagonist for the A3 adenosine receptor. This document clarifies the function of MRS 2211, provides detailed protocols for its use in cell-based assays, summarizes relevant quantitative data, and describes the associated signaling pathways. Additionally, as requested, information regarding the A3 adenosine receptor signaling pathway is included to address potential areas of interest.
MRS 2211: A Selective P2Y13 Receptor Antagonist
MRS 2211 selectively inhibits the P2Y13 receptor, which is involved in various physiological processes. Understanding its mechanism of action is crucial for designing and interpreting cell culture experiments.
Quantitative Data for MRS 2211
The following table summarizes the key quantitative parameters for MRS 2211.
Parameter
Value
Description
Target
P2Y13 Receptor
A G protein-coupled receptor activated by ADP.
Activity
Antagonist
Blocks or dampens the biological response upon binding to the receptor.
pIC50
5.97
The negative logarithm of the half maximal inhibitory concentration (IC50).
Signaling Pathways
To visualize the cellular mechanisms of action, the following diagrams illustrate the signaling pathways for both the P2Y13 receptor (the target of MRS 2211) and the A3 adenosine receptor.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor primarily couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to other G proteins to activate various downstream effectors.
P2Y13 Receptor Signaling Cascade
A3 Adenosine Receptor Signaling Pathway
For informational purposes, the A3 adenosine receptor, which is not the target of MRS 2211, also primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase. It can also activate other pathways, such as the phospholipase C (PLC) pathway.
Method
Application Notes and Protocols: Using MRS 2211 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals Introduction The P2Y13 receptor is a G-protein coupled receptor (GPCR) predominantly activated by extracellular adenosine diphosphate (ADP). In the central...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y13 receptor is a G-protein coupled receptor (GPCR) predominantly activated by extracellular adenosine diphosphate (ADP). In the central nervous system, this Gi-coupled receptor is a key player in neuronal survival and protection.[1][2][3] Activation of the P2Y13 receptor by an agonist, such as 2-methylthioadenosine 5'-diphosphate (2MeSADP), initiates critical neuroprotective signaling cascades.[1][2] These include the PI3K/Akt/GSK3 and ERK1/2 pathways, which converge to protect neurons from various insults like oxidative stress, glutamate-induced excitotoxicity, and genotoxic stress.[1][3][4][5]
MRS 2211 is a competitive and selective antagonist for the P2Y13 receptor.[6] Its high selectivity (over 20-fold compared to P2Y1 and P2Y12 receptors) makes it an invaluable pharmacological tool for isolating and studying the specific functions of the P2Y13 receptor in primary neuron cultures.[6] These application notes provide detailed protocols for utilizing MRS 2211 to investigate the nuanced roles of P2Y13 signaling in neuronal health and disease models.
Mechanism of Action of P2Y13 Receptor and Antagonism by MRS 2211
Agonist binding to the P2Y13 receptor triggers two primary neuroprotective signaling pathways that are dependent on PI3K activity.[1]
PI3K/Akt/GSK3 Pathway: This cascade leads to the inhibition of Glycogen Synthase Kinase-3 (GSK3). This inhibition allows for the nuclear translocation of transcription factors like Nrf2 and β-catenin, which upregulate the expression of antioxidant and anti-apoptotic genes, such as heme oxygenase-1 (HO-1).[1][2][3][4]
ERK1/2 Pathway: This pathway results in the phosphorylation and activation of the transcription factor CREB, which promotes the expression of survival-related genes, including the anti-apoptotic protein Bcl-2.[1][2][3]
MRS 2211 exerts its effect by competitively binding to the P2Y13 receptor, thereby blocking the binding of ADP or other agonists. This action prevents the initiation of the downstream neuroprotective signaling cascades, allowing researchers to probe the physiological and pathological consequences of P2Y13 receptor inhibition.
P2Y13 receptor signaling and antagonism by MRS 2211.
Data Presentation: Quantitative Parameters
The following table summarizes typical concentrations and incubation times for using MRS 2211 and the common P2Y13 agonist 2MeSADP in primary neuron culture experiments.
Compound
Action
Typical Concentration
Incubation Time
Observed Effect in Neurons
Reference
MRS 2211
P2Y13 Antagonist
10 - 25 μM
10 - 30 min pre-incubation
Blocks agonist-induced phosphorylation of Akt, GSK3, and ERK1/2. Can accelerate neurite outgrowth.
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol provides a generalized method for establishing primary cortical neuron cultures from embryonic day 17 (E17) mouse or rat embryos, a stage when neurons are abundant and less susceptible to damage during dissociation.[11][12]
Workflow for preparing primary neuron cultures.
Materials:
Reagents: Poly-L-lysine, DMEM, Hank's Balanced Salt Solution (HBSS), Trypsin or Papain, DNase I, Fetal Bovine Serum (FBS), Neurobasal medium, B-27 supplement, GlutaMAX, Penicillin-Streptomycin.
Equipment: Sterile dissection tools, 15 mL and 50 mL conical tubes, serological pipettes, P1000 pipette and tips, cell strainer (70 µm), hemocytometer or automated cell counter, humidified incubator (37°C, 5% CO₂), inverted microscope.
Procedure:
Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-L-lysine (100 µg/mL in sterile water) for at least 1 hour in an incubator, or overnight at 4°C.[13] Wash plates twice with sterile PBS before use.[13]
Dissection: Euthanize a timed-pregnant rodent (E17) according to approved institutional guidelines. Dissect the embryos and place them in ice-cold HBSS. Under a dissecting microscope, remove the brains and dissect the cerebral cortices.[12] Carefully peel off the meninges.
Enzymatic Digestion: Transfer the cortices to a 15 mL tube and incubate in a trypsin (0.25%) or papain solution containing DNase I at 37°C for 15 minutes.[13][14] Gently mix every 5 minutes.
Inactivation: Stop the digestion by adding an equal volume of DMEM containing 10% FBS. Gently pellet the tissue by centrifuging at 300 x g for 3 minutes.[13]
Mechanical Dissociation: Aspirate the supernatant and resuspend the tissue in a small volume of plating medium (Neurobasal + B27 + GlutaMAX + Pen-Strep). Gently triturate the tissue with a fire-polished Pasteur pipette or a P1000 pipette until a single-cell suspension is achieved.[14]
Plating: Determine the cell density using a hemocytometer. Plate the cells onto the pre-coated dishes at a desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).[13]
Maintenance: Incubate the cultures at 37°C with 5% CO₂. After 24 hours, you may add a mitotic inhibitor (e.g., Cytarabine) to limit the growth of glial cells.[12] Perform a half-media change every 2-3 days. Neurons are typically ready for experiments between 5 and 14 days in vitro (DIV).[1]
Protocol 2: Investigating P2Y13 Antagonism with MRS 2211 in Neuroprotection Assays
This protocol details how to use MRS 2211 to block the neuroprotective effects of a P2Y13 agonist, which can be assessed by analyzing the phosphorylation status of downstream signaling proteins like Akt and ERK1/2.
Workflow for a P2Y13 receptor antagonism experiment.
Materials:
Mature primary neuron cultures (DIV 7-14).
MRS 2211 stock solution (e.g., 10 mM in water or DMSO).
2MeSADP stock solution (e.g., 1 mM in water).
Serum-free culture medium or appropriate assay buffer.
Ice-cold cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Protein assay kit (e.g., BCA).
Reagents and equipment for Western blotting.
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
Procedure:
Preparation: Prepare working solutions of MRS 2211 (10 µM) and 2MeSADP (1 µM) in serum-free medium immediately before use.
Cell Treatment:
Control Group: Treat cells with vehicle (e.g., serum-free medium) only.
Agonist Group: Treat cells with 1 µM 2MeSADP for 10 minutes.[1]
Antagonist Group: Pre-treat cells with 10 µM MRS 2211 for 10 minutes.[1] Following pre-treatment, add 1 µM 2MeSADP (in the continued presence of MRS 2211) and incubate for an additional 10 minutes.
Cell Lysis: Terminate the experiment by aspirating the medium and washing the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, incubate on ice for 15 minutes, and then scrape the cells.[15]
Protein Quantification: Collect the lysates and centrifuge at high speed to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Western Blot Analysis:
Normalize protein samples and prepare them for SDS-PAGE.
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.
Block the membrane and probe with primary antibodies for phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2.
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Expected Results:
The Agonist Group should show a significant increase in the ratio of phospho-Akt/total Akt and phospho-ERK/total ERK compared to the control group.
The Antagonist Group should show a significant reduction in agonist-induced phosphorylation, demonstrating the blocking effect of MRS 2211. The phosphorylation levels should be comparable to the control group.
Application Notes and Protocols for In Vivo Studies of A3 Adenosine Receptor Antagonists
A Note on the Target of MRS 2211: Initial interest in MRS 2211 for A3 adenosine receptor (A3AR) studies should be redirected. Our comprehensive review of scientific literature indicates that MRS 2211 is a selective P2Y13...
Author: BenchChem Technical Support Team. Date: December 2025
A Note on the Target of MRS 2211: Initial interest in MRS 2211 for A3 adenosine receptor (A3AR) studies should be redirected. Our comprehensive review of scientific literature indicates that MRS 2211 is a selective P2Y13 receptor antagonist, not an A3 adenosine receptor antagonist. For researchers interested in studying the A3 adenosine receptor in vivo, this document provides detailed application notes and protocols for established and selective A3AR antagonists.
This document is intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data and provides detailed experimental protocols for several selective A3AR antagonists used in animal studies.
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and neuroprotection. Its signaling pathways are complex and can vary depending on the cell type and context. A3AR primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, p38, and JNK.
Counteracted the effects of an A3R agonist, demonstrating target engagement[2].
Experimental Protocols
General Workflow for In Vivo Antagonist Studies
The following diagram illustrates a general experimental workflow for conducting in vivo studies with A3AR antagonists.
Figure 2: General Experimental Workflow for In Vivo A3AR Antagonist Studies.
Protocol 1: MRS 1220 for Glioblastoma in a Rat Model
This protocol is based on a study investigating the anti-tumor effects of MRS 1220 in a rat model of glioblastoma[1].
1. Materials:
MRS 1220 (powder)
Vehicle solution: Dimethyl sulfoxide (DMSO) and sterile saline (0.9% NaCl)
Male Sprague-Dawley rats (8 weeks old)
C6 glioma cells
2. Animal Model:
Induce glioblastoma by intracranial inoculation of C6 glioma cells into the striatum of the rats.
Allow tumors to establish for a specified period (e.g., 7-10 days) before starting treatment.
3. Preparation of MRS 1220 Solution:
Prepare a stock solution of MRS 1220 in DMSO. The solubility of MRS 1220 in DMSO is up to 20 mM with gentle warming[8][9].
For a 0.15 mg/kg dose in a 200g rat (0.03 mg), if injecting a volume of 100 µL, the final concentration would be 0.3 mg/mL.
On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. A common vehicle composition for intraperitoneal injections is 10% DMSO in saline[10]. Ensure the final DMSO concentration is well-tolerated by the animals.
4. Administration:
Administer MRS 1220 via intraperitoneal (i.p.) injection at a dose of 0.15 mg/kg.
Injections are performed every 72 hours for a total of 15 days.
The control group should receive vehicle injections following the same schedule.
5. Monitoring and Endpoint:
Monitor the general health and body weight of the rats throughout the study.
At the end of the 15-day treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
Excise the brains and process for histological analysis to measure tumor volume and assess blood vessel formation.
Protocol 2: LJ-1888 for Atherosclerosis in an ApoE-/- Mouse Model
This protocol is based on a study evaluating the anti-atherosclerotic effects of LJ-1888 in a mouse model[2][3][4].
1. Materials:
LJ-1888 (powder)
Western diet (high-fat, high-cholesterol chow)
Apolipoprotein E knockout (ApoE-/-) mice (6 weeks old)
2. Animal Model:
Use ApoE-/- mice, which are genetically predisposed to developing atherosclerosis.
House the mice under standard conditions and provide ad libitum access to food and water.
3. Preparation of Medicated Diet:
Incorporate LJ-1888 into the Western diet at concentrations of 0.025% and 0.05% (w/w).
This is typically done by the diet manufacturer or can be prepared in the lab by thoroughly mixing the powdered compound with the powdered diet before pelleting.
4. Administration:
Feed the ApoE-/- mice the LJ-1888-medicated Western diet or a control Western diet for 12 weeks.
A control group on a normal chow diet should also be included.
5. Monitoring and Endpoint:
Monitor food intake and body weight throughout the study.
Perfuse the vasculature and dissect the aorta for en face analysis of atherosclerotic plaque area (e.g., using Oil Red O staining).
Protocol 3: HL3501 for Glaucoma in a Rabbit Model
This protocol is based on a study investigating the intraocular pressure-lowering effects of HL3501 in a rabbit model of glaucoma[5][6][7].
1. Materials:
HL3501 (formulated as a 0.02% ophthalmic solution)
New Zealand White rabbits
Anesthetic for laser photocoagulation
Tonometer for measuring intraocular pressure (IOP)
2. Animal Model:
Induce ocular hypertension in one eye of each rabbit via laser photocoagulation of the trabecular meshwork. The contralateral eye can serve as a control.
Allow the rabbits to recover and for IOP to stabilize at an elevated level.
3. Administration:
Topically administer one drop of the 0.02% HL3501 ophthalmic solution to the hypertensive eye twice daily.
The control group should receive vehicle eye drops on the same schedule.
4. Monitoring and Endpoint:
Measure IOP in both eyes at regular intervals (e.g., daily or every few days) throughout the 3-week treatment period.
Monitor for any signs of ocular irritation or adverse effects.
At the end of the study, animals may be euthanized for histological analysis of the ocular tissues.
Protocol 4: MRS 1523 for Melanoma in a Mouse Model
This protocol is based on a study using MRS 1523 in a mouse melanoma model[2].
1. Materials:
MRS 1523 (powder)
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
C57BL/6J mice
B16-F10 melanoma cells
2. Animal Model:
Inject B16-F10 melanoma cells subcutaneously into the flank of the mice.
Allow the tumors to grow to a palpable size before starting treatment.
3. Preparation of MRS 1523 Suspension:
Prepare a suspension of MRS 1523 in the chosen vehicle. For a 100 µg/kg dose in a 25g mouse (2.5 µg), if administering a volume of 100 µL, the concentration would be 25 µg/mL.
Ensure the suspension is homogenous before each administration.
4. Administration:
Administer MRS 1523 orally via gavage at a dose of 100 µg/kg.
Dosing is performed twice daily for 15 days.
The control group receives the vehicle alone.
5. Monitoring and Endpoint:
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
Monitor the general health and body weight of the mice.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biochemical assays).
Disclaimer: These protocols are intended as a guide and should be adapted and optimized based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines. The user is responsible for ensuring all animal procedures are conducted ethically and in compliance with all relevant regulations.
For Researchers, Scientists, and Drug Development Professionals Introduction MRS 2211 is a potent and selective competitive antagonist for the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphospha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2211 is a potent and selective competitive antagonist for the P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1][2] The P2Y13 receptor is involved in various physiological processes, and its activation typically leads to the inhibition of adenylyl cyclase through a Gαi-coupled mechanism.[3][4] However, studies have also demonstrated its coupling to Gαq, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[3][5][6] This makes the monitoring of intracellular calcium a critical method for studying P2Y13 receptor activity. Calcium imaging assays, often employing fluorescent indicators like Fluo-4 AM, provide a robust platform to investigate the effects of MRS 2211 on P2Y13 receptor signaling. This application note provides detailed protocols and data for utilizing MRS 2211 in such assays.
P2Y13 Receptor Signaling Pathway
The activation of the P2Y13 receptor by its endogenous agonist, ADP, can initiate a signaling cascade that results in an increase in intracellular calcium. This process begins with the activation of a Gq protein, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. MRS 2211 acts by competitively binding to the P2Y13 receptor, thereby preventing ADP from binding and initiating this signaling cascade.
P2Y13 receptor signaling pathway leading to calcium mobilization.
Pharmacological and Quantitative Data
The following table summarizes the key pharmacological properties of MRS 2211 and its observed effects in calcium imaging assays.
Experimental Protocol: Calcium Imaging Assay Using MRS 2211
This protocol outlines a general procedure for assessing the antagonistic activity of MRS 2211 on P2Y13 receptors by measuring changes in intracellular calcium using the fluorescent indicator Fluo-4 AM.
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
Probenecid (optional, to prevent dye extrusion)
96-well black, clear-bottom microplates
Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~525 nm)
Procedure:
Cell Seeding:
Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
Preparation of Reagents:
MRS 2211 Stock Solution: Prepare a stock solution of MRS 2211 in an appropriate solvent (e.g., water or DMSO) at a concentration of 10 mM. Store at -20°C.
Agonist Stock Solution: Prepare a stock solution of the P2Y13 agonist (e.g., ADP) in a suitable buffer at a concentration of 10 mM. Store at -20°C.
Fluo-4 AM Loading Buffer: Prepare a 2 µM Fluo-4 AM solution in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02%. If using, add probenecid to a final concentration of 2.5 mM.
Dye Loading:
Remove the culture medium from the wells.
Wash the cells once with 100 µL of HBSS.
Add 100 µL of the Fluo-4 AM loading buffer to each well.
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes to allow for de-esterification of the dye.[8]
Cell Washing:
Remove the Fluo-4 AM loading buffer.
Wash the cells twice with 100 µL of HBSS to remove excess dye.
After the final wash, add 100 µL of HBSS to each well.
Antagonist Incubation:
Prepare serial dilutions of MRS 2211 in HBSS to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
Add the diluted MRS 2211 solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (buffer without MRS 2211).
Calcium Measurement:
Place the microplate in the fluorescence plate reader.
Establish a baseline fluorescence reading for each well for 1-2 minutes.
Add the P2Y13 agonist (e.g., ADP) to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).
Immediately begin recording the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm for 3-5 minutes.
Data Analysis:
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F) after agonist addition (ΔF = F - F₀).
Normalize the data by expressing the change in fluorescence as a ratio of the baseline fluorescence (ΔF/F₀).
Plot the normalized fluorescence response against the concentration of MRS 2211 to generate a dose-response curve and determine the IC₅₀ value.
Application Notes and Protocols for Studying Microglial Activation with MRS 2211
For Researchers, Scientists, and Drug Development Professionals Introduction Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathological conditions...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in brain homeostasis and pathological conditions. Their activation is a hallmark of neuroinflammation and is implicated in various neurodegenerative diseases. Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, is a key regulator of microglial function. The P2Y13 receptor, a G protein-coupled receptor activated by ADP, has emerged as a modulator of microglial activity. MRS 2211, a competitive and selective antagonist of the P2Y13 receptor, serves as a valuable pharmacological tool to investigate the role of this receptor in microglial activation. These application notes provide detailed protocols for utilizing MRS 2211 to study its effects on microglial morphology, cytokine release, and phagocytosis.
Product Information: MRS 2211
Property
Value
Reference
Full Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Prepare stock solutions in sterile, nuclease-free water. For example, to make a 10 mM stock, dissolve 4.75 mg of MRS 2211 in 1 mL of water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
N/A
Note on Specificity: While MRS 2211 is a widely used and selective antagonist for the P2Y13 receptor, one study has reported potential off-target effects at a concentration of 25 µM in P2Y13 knockout mice, suggesting that some of its actions might be independent of the P2Y13 receptor at higher concentrations.[1] Researchers should carefully titrate the concentration of MRS 2211 and consider appropriate controls in their experiments.
P2Y13 Receptor Signaling in Microglia
Activation of the P2Y13 receptor on microglia by its endogenous ligand ADP is thought to initiate a signaling cascade that modulates cellular functions. Evidence suggests that this pathway may involve the activation of Rho-associated coiled-coil containing protein kinase (ROCK), p38 mitogen-activated protein kinase (p38 MAPK), and the transcription factor nuclear factor-kappa B (NF-κB), ultimately leading to the production and release of pro-inflammatory cytokines.[4]
P2Y13 receptor signaling pathway in microglia.
Experimental Protocols
The following protocols provide a framework for investigating the effects of MRS 2211 on primary microglia.
Protocol 1: Isolation and Culture of Primary Mouse Microglia
This protocol is adapted from established methods for preparing high-purity primary microglial cultures from neonatal mouse pups.[5][6]
Materials:
Newborn mouse pups (P0-P3)
Dissection medium (HBSS with 1M HEPES, glucose, and Pen/Strep)
Culture medium (DMEM with 10% FBS and Pen/Strep)
2.5% Trypsin
Trypsin inhibitor
DNase I
Poly-D-lysine (PDL) coated T-75 flasks and culture plates
Cell strainer (70 µm)
Centrifuge
Incubator (37°C, 5% CO2)
Procedure:
Euthanize neonatal mouse pups in accordance with institutional guidelines.
Dissect cortices in ice-cold dissection medium. Remove meninges and visible blood vessels.
Mince the cortical tissue and digest with 2.5% trypsin and DNase I for 15-20 minutes at 37°C.
Inactivate trypsin with trypsin inhibitor and mechanically dissociate the tissue by gentle trituration.
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
Centrifuge the cells, resuspend the pellet in culture medium, and plate in PDL-coated T-75 flasks.
Culture the mixed glial cells for 10-14 days, changing the medium every 3-4 days. A confluent layer of astrocytes will form with microglia growing on top.
To isolate microglia, shake the flasks on an orbital shaker (200 rpm for 2 hours at 37°C) or gently tap the flasks.
Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh culture medium.
Plate the purified microglia in PDL-coated plates at the desired density for subsequent experiments. Allow cells to adhere and rest for 24 hours before treatment.
Workflow for primary microglia isolation.
Protocol 2: Analysis of Microglial Morphology
Changes in microglial morphology from a ramified, resting state to an amoeboid, activated state are a key indicator of activation. This protocol outlines how to assess these changes following treatment with MRS 2211.
Materials:
Primary microglia cultured on PDL-coated coverslips
MRS 2211
Activating stimulus (e.g., Lipopolysaccharide (LPS) or ADP analogue like ADPβS)
4% Paraformaldehyde (PFA) in PBS
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 5% goat serum in PBS)
Primary antibody against a microglial marker (e.g., Iba1)
Fluorescently-labeled secondary antibody
DAPI for nuclear staining
Fluorescence microscope with imaging software
Procedure:
Plate primary microglia on PDL-coated coverslips in a 24-well plate.
Pre-treat the cells with various concentrations of MRS 2211 (e.g., 1 µM, 10 µM, 25 µM) for 1-2 hours. Include a vehicle control.
Add an activating stimulus (e.g., 100 ng/mL LPS or 10 µM ADPβS) and incubate for the desired time (e.g., 24 hours).
Fix the cells with 4% PFA for 15 minutes at room temperature.
Permeabilize the cells with permeabilization buffer for 10 minutes.
Block non-specific antibody binding with blocking buffer for 1 hour.
Incubate with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.
Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1-2 hours at room temperature in the dark.
Mount the coverslips on microscope slides.
Acquire images using a fluorescence microscope.
Analyze microglial morphology using software like ImageJ. Quantify parameters such as cell area, circularity, and process length. A shift towards a more amoeboid shape (increased circularity, decreased process length) indicates activation.
Protocol 3: Measurement of Cytokine Release
This protocol describes how to measure the release of pro-inflammatory cytokines from microglia treated with MRS 2211 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
Primary microglia cultured in a 24-well or 96-well plate
MRS 2211
Activating stimulus (e.g., ADPβS)
ELISA kits for specific cytokines (e.g., IL-1β, IL-6, TNF-α)
Microplate reader
Procedure:
Plate primary microglia at a suitable density in a multi-well plate.
Pre-treat the cells with different concentrations of MRS 2211 (e.g., 1 µM, 10 µM, 25 µM) for 1-2 hours. Include a vehicle control.
Stimulate the microglia with an appropriate agonist (e.g., 10 µM ADPβS) for a specified time (e.g., 24 hours).
Collect the cell culture supernatants.
Perform ELISA for the cytokines of interest (IL-1β, IL-6, TNF-α) according to the manufacturer's instructions.
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Analyze the data to determine the effect of MRS 2211 on cytokine release.
Quantitative Data on MRS 2211 Effect on Cytokine Release:
Pre-treat the cells with MRS 2211 at various concentrations for 1-2 hours.
Add the fluorescently labeled particles to the culture medium and incubate for a defined period (e.g., 1-4 hours) to allow for phagocytosis.
For flow cytometry analysis:
Wash the cells with cold PBS to remove non-internalized particles.
Detach the cells using a non-enzymatic cell dissociation solution.
Quench extracellular fluorescence with trypan blue.
Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the mean fluorescence intensity per cell.
For fluorescence microscopy analysis:
Wash the cells extensively with cold PBS.
Fix the cells with 4% PFA.
Counterstain with DAPI.
Acquire images and quantify the number of internalized particles per cell or the total fluorescence intensity per cell using imaging software.
Data Interpretation and Expected Outcomes
Morphology: Treatment with MRS 2211 is expected to modulate the morphological changes associated with microglial activation. For instance, if P2Y13 receptor activation promotes a pro-inflammatory, amoeboid phenotype, then MRS 2211 should help maintain a more ramified, resting morphology in the presence of an activating stimulus.
Cytokine Release: As a P2Y13 receptor antagonist, MRS 2211 is expected to inhibit the release of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) induced by P2Y13 receptor agonists like ADP or its stable analogues.[4] A dose-dependent inhibition would be anticipated.
Phagocytosis: The effect of MRS 2211 on phagocytosis will depend on the role of the P2Y13 receptor in this process. If P2Y13 activation enhances phagocytosis, MRS 2211 would be expected to reduce it, and vice versa.
By utilizing MRS 2211 in conjunction with these detailed protocols, researchers can effectively investigate the role of the P2Y13 receptor in microglial activation and its potential as a therapeutic target in neuroinflammatory and neurodegenerative diseases.
Application Notes and Protocols for P2Y13 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to designing and conducting experiments for the study of P2Y13 receptor inhibition. This document incl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments for the study of P2Y13 receptor inhibition. This document includes an overview of P2Y13 signaling, detailed protocols for key assays, and a summary of known inhibitors.
Introduction to P2Y13
The P2Y13 receptor is a G-protein coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] Its endogenous ligand is adenosine diphosphate (ADP).[2][3] P2Y13 is involved in a variety of physiological processes, making it an attractive target for drug discovery. Key functions include the regulation of cholesterol and glucose metabolism, bone homeostasis, and neuroprotection.[1][4] The receptor is primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] However, it can also couple to other G proteins like Gs and Gq, activating downstream signaling cascades such as the MAPK and PI3K/Akt pathways.[1][3]
P2Y13 Signaling Pathways
Activation of the P2Y13 receptor by ADP initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while alternative pathways lead to the modulation of other important cellular functions.
P2Y13 Receptor Signaling Pathways
Experimental Design for P2Y13 Inhibition Studies
A typical workflow for identifying and characterizing P2Y13 inhibitors involves a series of in vitro assays, progressing from initial screening to detailed mechanistic studies.
General Workflow for P2Y13 Inhibitor Screening
Data Presentation: P2Y13 Receptor Ligands
The following table summarizes the activity of known P2Y13 receptor agonists and antagonists. Potency is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Objective: To determine the binding affinity (Ki) of a test compound for the P2Y13 receptor. This assay measures the ability of a compound to displace a radiolabeled ligand from the receptor.[11][12]
Materials:
Cell membranes prepared from cells expressing the human P2Y13 receptor.
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Wash buffer (ice-cold).
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI).[14]
Scintillation fluid.
Microplate scintillation counter.
Protocol:
Plate Setup: In a 96-well plate, set up the following in triplicate:
Total Binding: 25 µL of binding buffer.
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled ADP (e.g., 10 µM).
Test Compound: 25 µL of varying concentrations of the test compound.
Radioligand Addition: Add 25 µL of [³³P]2MeSADP (at a concentration near its Kd) to all wells.
Membrane Addition: Add 50 µL of the P2Y13-expressing cell membrane preparation to all wells.
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[14]
Filtration: Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate.
Washing: Wash the filters three times with ice-cold wash buffer.
Drying: Dry the filter plate at 50°C for 30 minutes.[14]
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate specific binding = Total binding - Non-specific binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 value using non-linear regression.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay for P2Y13 Inhibition
Objective: To measure the ability of a test compound to inhibit the P2Y13-mediated decrease in intracellular cAMP levels.[15][16][17]
Materials:
Cells stably expressing the human P2Y13 receptor (e.g., CHO-K1 or HEK293 cells).
Forskolin (to stimulate cAMP production).
P2Y13 agonist (e.g., ADP or 2MeSADP).
Test compounds.
Cell culture medium.
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15][18]
96- or 384-well cell culture plates.
Protocol:
Cell Seeding: Seed the P2Y13-expressing cells into a 96- or 384-well plate and culture overnight.
Compound Pre-incubation: Remove the culture medium and add the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes).
Agonist Stimulation: Add a fixed concentration of the P2Y13 agonist (e.g., EC80 of ADP) and forskolin to all wells except the negative control.
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
Data Analysis:
Generate a standard curve for cAMP concentration.
Calculate the percentage of inhibition of the agonist-induced decrease in cAMP for each concentration of the test compound.
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.
Functional Assay: HDL Uptake
Objective: To assess the effect of P2Y13 inhibition on high-density lipoprotein (HDL) uptake in a relevant cell line (e.g., hepatocytes). P2Y13 activation is known to promote HDL endocytosis.[19][20]
Materials:
Hepatocyte cell line (e.g., HepG2).
Fluorescently labeled HDL (e.g., DiI-HDL).
P2Y13 agonist (e.g., ADP).
Test compounds.
Cell culture medium.
Fluorescence plate reader or fluorescence microscope.
Protocol:
Cell Seeding: Seed hepatocytes into a 96-well plate and allow them to adhere.
Compound Pre-incubation: Treat the cells with various concentrations of the test compound for a specified duration.
Agonist and HDL Addition: Add the P2Y13 agonist and fluorescently labeled HDL to the wells.
Incubation: Incubate for a time sufficient to allow for HDL uptake (e.g., 2-4 hours).
Washing: Wash the cells to remove unbound fluorescent HDL.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or visualize and quantify the uptake using fluorescence microscopy.
Data Analysis:
Calculate the percentage of inhibition of agonist-stimulated HDL uptake for each concentration of the test compound.
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Logical Relationship of Assays
The combination of different assay types provides a comprehensive understanding of a compound's inhibitory activity on P2Y13.
Application Notes and Protocols for MRS 2211 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the administration of MRS 2211, a competitive P2Y13 receptor antagonist, in mouse models. This docu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of MRS 2211, a competitive P2Y13 receptor antagonist, in mouse models. This document outlines common administration routes, dosage considerations, and detailed experimental protocols. Additionally, it includes a summary of the P2Y13 receptor signaling pathway to provide a mechanistic context for in vivo studies.
Data Presentation: Quantitative Information
Parameter
Intraperitoneal (i.p.)
Intravenous (i.v.)
Oral Gavage (p.o.)
Notes
Typical Dosage Range (Mice)
1 - 10 mg/kg (estimated)
1 - 3 mg/kg (estimated from rat data)
Not established
Dosages should be optimized for the specific mouse strain and disease model.
MRS 2211 acts as an antagonist at the P2Y13 receptor, a G protein-coupled receptor (GPCR). The binding of endogenous ligands, such as ADP, to the P2Y13 receptor can initiate multiple downstream signaling cascades. Understanding this pathway is crucial for interpreting the effects of MRS 2211 in vivo.
The P2Y13 receptor can couple to different G proteins, including Gi and Gq, and potentially Gs.[3][4] This versatile coupling allows for the activation of several intracellular signaling pathways:
Inhibition of Adenylyl Cyclase (via Gi): This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Activation of Phospholipase C (PLC) (via Gq): This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Activation of PI3K/Akt/GSK3 Pathway: This pathway is involved in cell survival and metabolism.[3][5]
Activation of ERK/MAP Kinase Pathway: This pathway plays a role in cell proliferation, differentiation, and survival.[3]
By blocking the P2Y13 receptor, MRS 2211 can prevent the activation of these downstream signaling events.
Application Notes and Protocols for MRS 2211 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals Introduction MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine dip...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2211 is a potent and selective competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] Its selectivity and competitive nature make it an invaluable tool for studying the physiological and pathological roles of the P2Y13 receptor and for identifying novel modulators of this target in a high-throughput screening (HTS) setting. These application notes provide a comprehensive overview of the use of MRS 2211 in HTS assays, including its pharmacological data, detailed experimental protocols for various assay formats, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Pharmacological Profile of MRS 2211
MRS 2211 exhibits a well-defined pharmacological profile, making it a suitable reference compound for HTS campaigns targeting the P2Y13 receptor. The following table summarizes its key quantitative data.
The P2Y13 receptor is known to couple to multiple G protein families, including Gi/o, Gq/11, and Gs. This pleiotropic coupling allows for the development of diverse HTS assays that can monitor different downstream signaling events. The choice of assay will depend on the specific G protein pathway being investigated and the available cellular context and technology.
This technical support center provides guidance on the stability and storage of MRS 2211, a competitive P2Y13 receptor antagonist. The following information is intended for researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability and storage of MRS 2211, a competitive P2Y13 receptor antagonist. The following information is intended for researchers, scientists, and drug development professionals to ensure the proper handling and use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of MRS 2211?
A1: The solid form of MRS 2211 should be stored desiccated at -20°C.[1][2] This ensures its stability and prevents degradation.
Q2: What is the recommended solvent for preparing stock solutions of MRS 2211?
A2: MRS 2211 is soluble in water.[1][2][3] It is recommended to use high-purity water for preparing stock solutions.
Q3: What is the maximum concentration for a stock solution of MRS 2211 in water?
A3: MRS 2211 is soluble in water up to 70 mM.[1][2][3] One supplier notes a solubility of up to 20 mg/mL (42.49 mM) with the need for ultrasonic assistance for dissolution.[4] Another indicates a solubility of less than 33.23 mg/ml in water.[5]
Q4: How should I store stock solutions of MRS 2211?
A4: Stock solutions should be aliquoted and stored in tightly sealed vials to prevent contamination and repeated freeze-thaw cycles. For short-term storage, -20°C for up to one month is recommended.[4] For longer-term storage, -80°C for up to six months is advisable.[4] Always store solutions away from moisture.[4] It is also recommended to use freshly prepared solutions and avoid long-term storage.[5]
Q5: Should I filter my aqueous stock solution of MRS 2211?
A5: Yes, it is recommended to filter and sterilize aqueous stock solutions of MRS 2211 using a 0.22 μm filter before use in cell-based assays to prevent microbial contamination.[4]
Q6: What is the appearance of solid MRS 2211?
A6: The solid form of MRS 2211 is described as a brown to reddish-brown solid.[4]
Concentration may be too high or dissolution is slow.
- Try sonicating the solution to aid dissolution.[4] - Ensure the concentration does not exceed the recommended solubility limits. - Warm the solution slightly if the compound's properties allow, but be cautious of potential degradation.
Precipitate forms in the stock solution upon freezing
The concentration may be too high for stable storage at low temperatures.
- Prepare a less concentrated stock solution. - Before use, allow the aliquot to thaw completely at room temperature and vortex to ensure any precipitate has redissolved. Centrifuge briefly to pellet any remaining particulates before taking from the supernatant.
Loss of compound activity in experiments
- Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). - Degradation of the compound in the experimental buffer.
- Prepare fresh stock solutions from the solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the stability of MRS 2211 in your specific experimental buffer and conditions.
Inconsistent experimental results
- Inaccurate concentration of the stock solution. - Degradation of the compound.
- Verify the concentration of the stock solution using a spectrophotometer if a molar extinction coefficient is available. - Always use freshly prepared dilutions from a properly stored stock solution for your experiments.
Experimental Protocols
Protocol for Preparing a Stock Solution of MRS 2211
Weighing: Accurately weigh the required amount of solid MRS 2211 in a sterile microcentrifuge tube.
Solvent Addition: Add the appropriate volume of high-purity water to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of water to the calculated mass of MRS 2211).
Dissolution: Vortex the solution to facilitate dissolution. If necessary, sonicate the solution for a short period to ensure the compound is fully dissolved.[4]
Sterilization (for cell-based assays): Filter the stock solution through a sterile 0.22 μm syringe filter into a sterile container.[4]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Visualizations
Caption: Troubleshooting workflow for common issues with MRS 2211.
Technical Support Center: Troubleshooting Off-Target Effects of MRS 2211
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MRS 2211, a competitive P2Y13 receptor antagonist. The f...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MRS 2211, a competitive P2Y13 receptor antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2211 and what is its primary target?
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] It is characterized by a pIC50 of approximately 5.97 for the human P2Y13 receptor.[1]
Q2: What are the known off-target activities of MRS 2211?
MRS 2211 is reported to have greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors.[1][2] Quantitative data from functional assays indicate IC50 values of >10 µM for both P2Y1 and P2Y12 receptors.
Q3: Are there other P2Y receptor subtypes that MRS 2211 might interact with?
Q4: Besides other P2Y receptors, what other potential non-specific effects should I be aware of?
MRS 2211 belongs to the pyridoxal phosphate class of chemical compounds. Molecules of this class have the potential to form Schiff bases with primary amines, such as the side chains of lysine residues in proteins. This chemical reactivity could lead to non-specific interactions with various cellular proteins, particularly at high concentrations or with prolonged incubation times.
Data Presentation
Table 1: Selectivity Profile of MRS 2211
Receptor Subtype
Agonist
Assay Type
Species
Antagonist Potency (IC50 or pA2)
Reference
P2Y13
ADP
Inositol Phosphate (IP) Formation
Human
pIC50 = 5.97 (~107 nM)
Kim et al., 2005
ADP
Functional Assay
Human
pA2 = 6.3
Kim et al., 2005
P2Y1
2-MeSADP
IP Formation
Human
>10 µM
Kim et al., 2005
ADP
Functional Assay
Human
pA2 = 5.0
P2Y12
2-MeSADP
IP Formation
Human
>10 µM
Kim et al., 2005
ADP
Functional Assay
Human
pA2 = 5.0
Troubleshooting Guide
Problem 1: I am observing an effect of MRS 2211 in my experimental system, but I am not sure if it is mediated by the P2Y13 receptor.
Troubleshooting Workflow
Caption: Troubleshooting workflow for validating on-target effects of MRS 2211.
Experimental Protocols
1. Verification of P2Y13 Receptor Expression:
Method: Quantitative PCR (qPCR) or Western Blot.
Protocol:
Isolate total RNA or protein from your cells or tissue of interest.
For qPCR, perform reverse transcription to generate cDNA. Use validated primers for the P2Y13 receptor and appropriate housekeeping genes for normalization.
For Western Blot, use a validated antibody specific for the P2Y13 receptor. Include a positive control (e.g., cells known to express P2Y13) and a negative control.
Expected Outcome: Detectable expression of P2Y13 mRNA or protein in your experimental system. If no expression is detected, any observed effect of MRS 2211 is likely off-target.
2. Control with a P2Y13-Selective Agonist:
Method: Functional assay relevant to your experimental system (e.g., cAMP measurement, calcium imaging, cell migration assay).
Protocol:
Establish a baseline reading in your functional assay.
Apply a selective P2Y13 agonist (e.g., 2-MeSADP, which also activates P2Y1 and P2Y12, so use in a system with confirmed P2Y13 dominance or in conjunction with P2Y1/P2Y12 antagonists).
Measure the response.
Expected Outcome: The P2Y13 agonist should elicit a response opposite to that of the antagonist, MRS 2211. For example, if MRS 2211 inhibits a process, the agonist should stimulate it.
3. Use of an Orthogonal Antagonist:
Method: Functional assay.
Protocol:
Select a P2Y13 antagonist that is structurally different from MRS 2211.
Perform a dose-response curve with the orthogonal antagonist in your functional assay.
Expected Outcome: If the effect of MRS 2211 is on-target, the orthogonal antagonist should produce a similar inhibitory effect.
4. P2Y13 Knockdown or Knockout:
Method: siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout.
Protocol:
Transfect cells with siRNA or shRNA targeting the P2Y13 receptor or use a validated P2Y13 knockout cell line.
Confirm knockdown or knockout efficiency by qPCR or Western Blot.
Treat the knockdown/knockout cells and control cells with MRS 2211 and measure the response in your functional assay.
Expected Outcome: The effect of MRS 2211 should be significantly reduced or abolished in the P2Y13 knockdown/knockout cells compared to the control cells.
Problem 2: I suspect MRS 2211 is acting on other P2Y receptors in my system.
Troubleshooting Workflow
Caption: Workflow to investigate P2Y receptor subtype cross-reactivity of MRS 2211.
Experimental Protocols
1. P2Y Receptor Expression Profiling:
Method: qPCR array.
Protocol:
Isolate total RNA from your cells or tissue.
Use a commercially available or custom-designed qPCR array that includes primers for all known P2Y receptor subtypes.
Expected Outcome: A comprehensive expression profile of all P2Y receptors in your experimental system, which will identify potential off-target candidates.
2. Pharmacological Characterization with Selective Ligands:
Method: Functional assay.
Protocol:
Based on the expression profile, select potent and selective agonists and antagonists for the identified non-target P2Y receptors.
Test the effect of these selective agonists in your assay to confirm the functional presence of these receptors.
If other P2Y receptors are functionally active, pre-incubate your cells/tissue with their selective antagonists before adding MRS 2211.
Expected Outcome: If the effect of MRS 2211 is partially or fully blocked by a selective antagonist for another P2Y receptor, it indicates off-target activity.
Navigating the Stability of MRS 2211: A Technical Guide to Preventing Degradation in Solution
Technical Support Center For researchers, scientists, and drug development professionals utilizing the P2Y13 receptor antagonist MRS 2211, ensuring its stability in solution is paramount for obtaining reliable and reprod...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the P2Y13 receptor antagonist MRS 2211, ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the best practices for handling and storing MRS 2211, along with troubleshooting advice and frequently asked questions to mitigate degradation.
Troubleshooting Guide: Common Issues and Solutions
Issue
Potential Cause(s)
Recommended Solution(s)
Loss of compound activity over time
Degradation of MRS 2211 in solution due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or inappropriate solvent.
Prepare fresh solutions for each experiment whenever possible. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at recommended temperatures (see Storage Recommendations). Protect solutions from light.
Inconsistent experimental results
Partial degradation of MRS 2211, leading to a lower effective concentration. Contamination of the solution.
Use high-purity solvents for solution preparation. Filter-sterilize aqueous solutions using a 0.22 µm filter before use. Always use a consistent and validated protocol for solution preparation.
Precipitate formation in the solution
Exceeding the solubility limit of MRS 2211 in the chosen solvent. Temperature fluctuations affecting solubility.
Ensure the concentration of the stock solution does not exceed the maximum solubility in the chosen solvent. If using water, solubility is up to 70 mM.[1][2] Gently warm the solution to aid dissolution if necessary, but avoid excessive heat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing MRS 2211 stock solutions?
A1: MRS 2211 is soluble in water up to 70 mM.[1][2] For aqueous stock solutions, it is advisable to use purified, sterile water.
Q2: How should I store MRS 2211 stock solutions to prevent degradation?
A2: For optimal stability, stock solutions of MRS 2211 should be aliquoted into single-use vials and stored under the following conditions:
-80°C: for long-term storage, stable for up to 6 months.
-20°C: for short-term storage, stable for up to 1 month.
Always ensure the vials are sealed tightly to prevent evaporation and contamination. It is also crucial to protect the solutions from light.
Q3: Can I subject my MRS 2211 stock solution to multiple freeze-thaw cycles?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate the degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to maintain its integrity.
Q4: Are there any specific pH conditions I should be aware of when working with MRS 2211 solutions?
Q5: How can I check for the degradation of my MRS 2211 solution?
A5: A significant decrease in the expected biological activity of the compound in your experiments can be an indicator of degradation. For a more direct assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution over time.
Experimental Protocols
Protocol for Preparation of MRS 2211 Stock Solution (Aqueous)
Materials:
MRS 2211 powder
Sterile, purified water (e.g., Milli-Q or equivalent)
Sterile microcentrifuge tubes or vials
Vortex mixer
Calibrated analytical balance
0.22 µm syringe filter
Procedure:
Weighing: Accurately weigh the desired amount of MRS 2211 powder using a calibrated analytical balance in a clean, dry environment.
Dissolution: Add the appropriate volume of sterile, purified water to the powder to achieve the desired stock concentration (not exceeding 70 mM).
Mixing: Vortex the solution until the MRS 2211 is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a sterile container to remove any potential microbial contamination.
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes or vials.
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Understanding Potential Degradation Pathways
While specific degradation pathways for MRS 2211 have not been extensively documented in publicly available literature, its chemical structure suggests potential areas of instability. MRS 2211 is a complex molecule containing several functional groups that could be susceptible to degradation under certain conditions.
Caption: Potential degradation points in the MRS 2211 molecule.
Azo Group: The azo bond (-N=N-) can be susceptible to reduction, leading to the cleavage of the molecule.
Phosphate Ester: Phosphate esters can undergo hydrolysis, particularly under acidic or basic conditions.
Nitroaromatic Group: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation.
Pyridoxal Phosphate Derivative: The pyridoxal phosphate core is known to be light-sensitive and can degrade upon exposure to light.
Given these potential instabilities, it is imperative to adhere to the recommended storage and handling procedures to ensure the integrity and efficacy of your MRS 2211 solutions.
Welcome to the technical support center for MRS 2211. This resource is designed for researchers, scientists, and drug development professionals to improve the efficacy of experiments involving this selective P2Y13 recept...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for MRS 2211. This resource is designed for researchers, scientists, and drug development professionals to improve the efficacy of experiments involving this selective P2Y13 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2211 and what is its primary mechanism of action?
A1: MRS 2211 is a competitive antagonist of the P2Y13 receptor.[1][2] It selectively binds to the P2Y13 receptor, a G protein-coupled receptor (GPCR), and blocks the binding of its natural agonist, adenosine diphosphate (ADP).[3] This inhibition prevents the downstream signaling cascade typically initiated by P2Y13 receptor activation.
Q2: How should I prepare a stock solution of MRS 2211?
A2: MRS 2211 is soluble in water up to 70 mM.[1] To prepare a stock solution, dissolve the compound in high-purity water.[2] For example, to make a 10 mM stock solution, you would dissolve 4.75 mg of MRS 2211 (with a molecular weight of 474.66 g/mol ) in 1 mL of water. It is recommended to use sonication to aid dissolution.[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.[1]
Q3: What are the recommended storage conditions for MRS 2211?
A3: MRS 2211 powder should be stored desiccated at -20°C.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]
Q4: Is MRS 2211 selective for the P2Y13 receptor?
A4: Yes, MRS 2211 is highly selective for the P2Y13 receptor. It displays over 20-fold selectivity for P2Y13 over the related P2Y1 and P2Y12 receptors.[1][2]
Q5: What are the known downstream signaling pathways of the P2Y13 receptor that MRS 2211 would inhibit?
A5: The P2Y13 receptor primarily couples to the Gαi subunit of the G protein.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The P2Y13 receptor can also couple to other G proteins, such as Gq, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] Additionally, P2Y13 activation can trigger other signaling cascades, including the MAPK and PI3K/Akt pathways.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no antagonist effect observed.
Possible Cause
Troubleshooting Steps
Degraded MRS 2211
Ensure the compound has been stored correctly at -20°C (powder) or -80°C (solution).[2] Prepare fresh stock solutions.
Incorrect Concentration
Verify the calculations for your stock solution and working dilutions. Perform a concentration-response curve to determine the optimal inhibitory concentration.
Low Receptor Expression
Confirm the expression of the P2Y13 receptor in your experimental system (e.g., cell line, tissue) using techniques like qPCR or western blotting.
Agonist Concentration Too High
As a competitive antagonist, the effect of MRS 2211 can be overcome by high concentrations of the agonist (e.g., ADP). Reduce the agonist concentration to a level that elicits a submaximal response (e.g., EC80).
Issue 2: Poor solubility of MRS 2211 in aqueous media.
Possible Cause
Troubleshooting Steps
Incorrect Solvent
MRS 2211 is soluble in water.[1] Avoid using organic solvents for the final working solution in aqueous-based assays.
Precipitation at High Concentrations
While soluble up to 70 mM, precipitation may occur in complex media.[1] Prepare a higher concentration stock solution and dilute it further in your assay buffer. Use sonication to aid dissolution of the stock solution.[2]
Issue 3: Potential off-target effects.
Possible Cause
Troubleshooting Steps
Interaction with other P2Y receptors
Although highly selective, at very high concentrations, MRS 2211 might interact with P2Y1 or P2Y12 receptors.[1][2] Use the lowest effective concentration of MRS 2211. Include control experiments with cell lines expressing only P2Y1 or P2Y12 to confirm the specificity of the observed effect.
Non-specific binding
Include appropriate vehicle controls in your experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2211. The information is designed to ad...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS 2211. The information is designed to address potential lot-to-lot variability issues and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2211 and what is its primary mechanism of action?
MRS 2211 is a competitive and selective antagonist of the P2Y13 receptor.[1][2][3] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). By competitively binding to the P2Y13 receptor, MRS 2211 blocks the downstream signaling initiated by ADP.
Q2: What are the key properties of MRS 2211?
The key properties of MRS 2211 are summarized in the table below.
Property
Value
Source
Chemical Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Q3: How should I prepare and store stock solutions of MRS 2211?
For optimal stability, prepare stock solutions in high-purity, sterile water.[2][3] It is recommended to prepare concentrated stock solutions (e.g., 10-70 mM) and aliquot them into smaller volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Before use, thaw the aliquot and dilute it to the final working concentration in your assay buffer.
Q4: What is lot-to-lot variability and why is it a concern for small molecules like MRS 2211?
Lot-to-lot variability refers to the differences in the properties and performance of a chemical compound from different manufacturing batches. For small molecules like MRS 2211, this can manifest as variations in purity, the presence of impurities or isomers, different salt forms, or varying levels of hydration. These differences can lead to inconsistent experimental results, affecting the reproducibility and reliability of your data.
Q5: What are the potential sources of lot-to-lot variability in MRS 2211 and how can they be assessed?
The table below outlines potential sources of variability and the analytical methods that can be used for their assessment.
Different isomers may have different potencies or off-target activities.
Chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy
Salt Form/Counterion
Affects molecular weight and solubility.
Elemental Analysis, Ion Chromatography
Hydration State
Affects molecular weight, leading to errors in concentration calculations.
Thermogravimetric Analysis (TGA), Karl Fischer Titration
Solubility
Incomplete dissolution can lead to lower effective concentrations.
Visual inspection, light scattering assays
Troubleshooting Guides
Issue 1: Inconsistent IC₅₀ Values for MRS 2211 Between Experiments
Question: We are observing significant shifts in the IC₅₀ value of MRS 2211 in our cell-based assays across different experimental dates. What could be the cause?
Answer: Inconsistent IC₅₀ values are a common issue and can stem from several factors.[8][9] The troubleshooting table below outlines potential causes and solutions.
Potential Cause
Troubleshooting Steps
Cell Passage Number
Use cells within a consistent and low passage number range for all experiments. Thaw a new vial of cells after a defined number of passages.
Cell Seeding Density
Maintain a consistent cell seeding density for all dose-response experiments. Ensure cells are in the exponential growth phase during the experiment.
Compound Stability
Prepare fresh dilutions of MRS 2211 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
DMSO Concentration
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
Assay Incubation Time
Keep the incubation time with MRS 2211 consistent across all experiments.
Lot-to-Lot Variability
If you have started using a new lot of MRS 2211, perform a validation experiment to compare its performance with the previous lot.
Issue 2: High Variability Between Replicate Wells for the Same MRS 2211 Concentration
Question: Our dose-response curves for MRS 2211 show large error bars, indicating high variability among technical replicates. How can we reduce this?
Answer: High variability between replicates often points to technical inconsistencies in the assay setup.[8][9]
Pipetting Inaccuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and a master mix for reagents to minimize well-to-well variability.
Inconsistent Cell Plating: Ensure a homogenous cell suspension before and during plating.
Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[8]
Compound Precipitation: Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, sonication or gentle warming may help to redissolve the compound.[8]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for MRS 2211 Activity
This protocol describes how to measure the antagonist activity of MRS 2211 by assessing its ability to inhibit ADP-induced calcium mobilization in a cell line endogenously or recombinantly expressing the P2Y13 receptor.[10][11]
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
ADP (agonist)
MRS 2211 (antagonist)
Black, clear-bottom 96-well plates
Fluorescence plate reader with an injection system
Procedure:
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
Wash: Gently wash the cells twice with assay buffer to remove excess dye.
Compound Addition: Add varying concentrations of MRS 2211 to the wells and incubate for 15-30 minutes. Include a vehicle control (e.g., assay buffer with the same final concentration of DMSO if used).
Calcium Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time. Inject a pre-determined concentration of ADP (e.g., the EC₈₀) into each well and record the change in fluorescence.
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control (0% inhibition) and a control with no ADP addition (100% inhibition). Plot the normalized response against the logarithm of the MRS 2211 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: Western Blot for Inhibition of ERK Phosphorylation by MRS 2211
This protocol is designed to assess the inhibitory effect of MRS 2211 on ADP-induced phosphorylation of Extracellular Signal-Regulated Kinase (ERK).[12][13][14]
Materials:
Cells expressing the P2Y13 receptor
Cell lysis buffer with protease and phosphatase inhibitors
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
HRP-conjugated secondary antibody
Chemiluminescent substrate
SDS-PAGE gels and Western blot equipment
Procedure:
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with varying concentrations of MRS 2211 for 30 minutes. Stimulate the cells with ADP for 5-10 minutes.
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein (20-40 µg) per lane of an SDS-PAGE gel.
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate.
Stripping and Re-probing:
Strip the membrane using a mild stripping buffer.
Re-probe the membrane with the primary antibody against t-ERK to normalize for protein loading.
Data Analysis: Quantify the band intensities for both p-ERK and t-ERK using densitometry software. Calculate the ratio of p-ERK to t-ERK for each treatment condition and normalize to the ADP-stimulated control.
Visualizations
Caption: P2Y13 Receptor Signaling Pathway.
Caption: Quality Control Workflow for New Lots of MRS 2211.
Caption: Troubleshooting Workflow for Inconsistent Results.
Technical Support Center: Addressing Precipitation of MRS 2211 in Media
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of MRS 2211, a selective P2Y13 receptor antagonist, in experimental media....
Author: BenchChem Technical Support Team. Date: December 2025
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of MRS 2211, a selective P2Y13 receptor antagonist, in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2211 and why is its solubility important?
MRS 2211 is a competitive and selective antagonist for the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by ADP.[1][2] Maintaining its solubility in culture media is critical for accurate and reproducible experimental results, as precipitation leads to an unknown and reduced effective concentration, compromising the validity of the data.
Q2: My MRS 2211 solution precipitated after being added to my cell culture medium. What are the common causes?
Precipitation of MRS 2211 in aqueous-based culture media can occur for several reasons:
Improper Solubilization: While MRS 2211 is water-soluble, incomplete initial dissolution can lead to particles that act as seeds for further precipitation.[3]
Solvent Shock: If a stock solution is prepared in a solvent other than water (e.g., DMSO, though not recommended as the primary choice), the rapid dilution into the aqueous medium can cause the compound to "crash out" of the solution.[4]
Media Composition and pH: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins.[5] High concentrations of certain components, or the pH of the physiological buffer system (e.g., bicarbonate), can influence the solubility of MRS 2211 and lead to precipitation.[6]
Temperature Fluctuations: Shifting the compound from storage temperature (e.g., -20°C) to room temperature and then to an incubator at 37°C can affect its stability and solubility.[4]
Concentration Issues: The final concentration of MRS 2211 in the media may exceed its solubility limit under the specific experimental conditions.
Q3: What is the recommended solvent for preparing MRS 2211 stock solutions?
Water is the recommended solvent for preparing stock solutions of MRS 2211.[1] It is a disodium salt, which contributes to its aqueous solubility. For concentrations up to 20 mg/mL (approximately 42 mM), ultrasonic assistance may be required to ensure complete dissolution.[3]
Q4: How should I properly store my MRS 2211 stock solution?
For long-term storage, the solid compound should be stored desiccated at -20°C.[1] Once prepared, aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q5: Can I filter my MRS 2211 working solution?
Yes, it is highly recommended to sterile-filter the final working solution, especially if you prepared the stock in water, before adding it to your cell culture. Use a 0.22 µm filter to remove any potential microbial contaminants or micro-precipitates.[3]
Troubleshooting Guide: MRS 2211 Precipitation
Observation
Potential Cause
Recommended Solution
Precipitate forms immediately upon adding stock solution to media.
Solvent Shock / Supersaturation: The compound is rapidly coming out of solution due to the change in solvent environment or exceeding its solubility limit.
1. Prepare the stock solution in sterile water.[3]2. Perform a step-wise dilution: first dilute the stock into a small volume of media, mix gently, and then add this to the final culture volume.[4]3. Pre-warm the media to 37°C before adding the compound.
Solution is cloudy or contains visible particles after thawing.
Incomplete Dissolution / Freeze-Thaw Issues: The compound did not fully dissolve initially, or precipitation occurred during freezing/thawing.
1. Ensure the compound is fully dissolved when preparing the stock solution. Gentle warming or sonication may help.[3]2. Vortex the stock solution gently after thawing and before use.3. Store the stock solution in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Precipitate appears over time in the incubator (e.g., after several hours).
Compound Instability / Media Interaction: The compound may be less stable at 37°C in the specific culture medium, or it may be interacting with media components over time.[4]
1. Prepare fresh working solutions immediately before each experiment.2. Test the solubility of MRS 2211 in a small volume of the specific medium for the duration of the experiment before treating cells.3. Consider using a different basal medium if interactions are suspected. The pH and buffer capacity of the medium can affect drug precipitation.[6]
Thaw an aliquot of the MRS 2211 stock solution at room temperature.
Gently vortex the thawed stock solution to ensure homogeneity.
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.
Recommended Step-wise Dilution:
a. Pipette the required volume of MRS 2211 stock solution into a sterile tube.
b. Add a small volume (e.g., 10-20 times the stock volume) of the pre-warmed culture medium to this tube.
c. Gently mix by pipetting up and down or flicking the tube. Do not vortex vigorously, as this can denature proteins in the medium.[4]
Transfer this intermediate dilution to the final volume of your cell culture medium and swirl gently to mix.
Visually inspect the final medium for any signs of precipitation or cloudiness before adding it to your cells.
Mandatory Visualizations
Signaling Pathway of P2Y13 Receptor Inhibition
P2Y13 receptor signaling pathway and its inhibition by MRS 2211.
Troubleshooting Workflow for MRS 2211 Precipitation
A logical workflow for troubleshooting MRS 2211 precipitation issues.
Technical Support Center: Protocol Refinement for MRS 2211 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS 2211 in their experiments. The informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MRS 2211 in their experiments. The information is designed to offer direct support for specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Question
Answer
What is MRS 2211?
MRS 2211 is a competitive and selective antagonist for the P2Y13 receptor, a G protein-coupled receptor (GPCR). It is often used in research to investigate the physiological and pathological roles of the P2Y13 receptor.
What is the potency of MRS 2211?
MRS 2211 has a pIC50 of approximately 5.97.[1] This corresponds to an IC50 of approximately 107 nM.
How selective is MRS 2211?
MRS 2211 displays greater than 20-fold selectivity for the P2Y13 receptor over the P2Y1 and P2Y12 receptors.[1]
How should I store MRS 2211?
MRS 2211 should be stored desiccated at -20°C for long-term storage.
How do I prepare a stock solution of MRS 2211?
MRS 2211 is soluble in water up to 70 mM. For a stock solution, dissolve the compound in high-purity water. For example, to make a 10 mM stock solution, dissolve 4.75 mg of MRS 2211 (assuming a molecular weight of 474.66 g/mol ) in 1 mL of water. It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Low or no antagonist activity observed.
Incorrect concentration of MRS 2211: Calculation error or degradation of the compound.
- Double-check all calculations for dilutions. - Prepare a fresh stock solution of MRS 2211. - Ensure proper storage conditions have been maintained.
Low receptor expression: The cell line used may not express sufficient levels of the P2Y13 receptor.
- Confirm P2Y13 receptor expression in your cell line using techniques like qPCR or Western blotting. - Consider using a cell line known to express P2Y13 or a system with heterologous expression of the receptor.
Assay conditions are not optimal: Incubation times or agonist concentrations may need adjustment.
- Optimize the pre-incubation time with MRS 2211 (typically 15-30 minutes). - Ensure the agonist concentration used is near its EC80 to allow for competitive antagonism to be observed.
High background signal in the assay.
Autofluorescence of MRS 2211: The compound itself may be contributing to the signal.
- Run a control with MRS 2211 alone (no cells or agonist) to determine its intrinsic fluorescence at the assay wavelengths.
Non-specific binding: MRS 2211 may be binding to other components in the assay.
- Include appropriate controls, such as a non-targeting antagonist or cells that do not express the P2Y13 receptor.
Precipitation of MRS 2211 in culture medium.
Solubility limit exceeded: The concentration of MRS 2211 in the final assay volume is too high.
- Although water-soluble, high concentrations in complex media can sometimes lead to precipitation. Ensure the final concentration is well below the solubility limit. - Visually inspect the medium after adding MRS 2211 for any signs of precipitation.
Interaction with media components: Components in the serum or media may be causing the compound to precipitate.
- Prepare dilutions in a simplified buffer (e.g., HBSS) to see if the issue persists. - Consider reducing the serum concentration during the assay if possible.
High variability between replicate wells.
Inconsistent cell seeding: Uneven cell density across the plate.
- Ensure a homogenous cell suspension before and during plating. - Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
Pipetting errors: Inaccurate or inconsistent liquid handling.
- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to be added to the wells to minimize pipetting variability.
This protocol is adapted for a fluorescent-based calcium mobilization assay, a common method for studying Gq-coupled GPCRs. Since P2Y13 is primarily Gi-coupled, this assay is most effective in cells co-expressing a promiscuous G protein (e.g., Gα16) that couples to the phospholipase C pathway, or in cell lines where P2Y13 activation leads to a measurable calcium response.
Materials:
Cells expressing the P2Y13 receptor (e.g., 1321N1 human astrocytoma cells transfected with the human P2Y13 receptor and a promiscuous G protein).
Technical Support Center: Minimizing Cytotoxicity of MRS 2211 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using the P2Y13 receptor antagonist, MRS 2211, in long-term cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2211 and what is its primary mechanism of action?
A1: MRS 2211 is a competitive and selective antagonist of the P2Y13 receptor.[1][2][3][4] The P2Y13 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[5][6]
Q2: Is MRS 2211 expected to be cytotoxic?
A2: The P2Y13 receptor has been implicated in pro-apoptotic signaling. Activation of P2Y13 can lead to an increase in caspase-3 activity and a reduction in cell proliferation. As an antagonist, MRS 2211 has been shown to reverse these effects, promoting cell survival through the enhancement of ERK1/2, Akt/PKB, and CREB phosphorylation. Therefore, inherent cytotoxicity of MRS 2211 is expected to be low. Observed cell death in long-term studies is more likely due to secondary effects.
Q3: What are the potential causes of cytotoxicity observed in long-term studies with MRS 2211?
A3: Several factors could contribute to cytotoxicity in long-term experiments:
Compound Instability: Small molecules can degrade in cell culture media over time, and their degradation products may be toxic.[7][8]
Solvent Toxicity: The solvent used to dissolve MRS 2211, typically DMSO, can be toxic to cells at higher concentrations, and its effects can be cumulative.[1]
High Compound Concentration: The concentration of MRS 2211 used may be too high for the specific cell line, leading to off-target effects or overwhelming cellular machinery.
Suboptimal Culture Conditions: Nutrient depletion or waste product accumulation in long-term cultures can sensitize cells to the effects of any exogenous compound.
Q4: How can I determine the optimal non-toxic concentration of MRS 2211 for my experiments?
A4: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for the desired biological effect and the half-maximal cytotoxic concentration (CC50) for your specific cell line. This will allow you to identify a therapeutic window where you can observe the desired antagonism of the P2Y13 receptor without significant cell death.
Q5: How often should I replenish MRS 2211 in my long-term culture?
A5: The stability of MRS 2211 in your specific cell culture medium and conditions should be determined empirically. For long-term experiments, it is advisable to replace the medium with freshly prepared MRS 2211-containing medium at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.[9]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot unexpected cytotoxicity when using MRS 2211.
Issue
Potential Cause
Suggested Solution
High cytotoxicity observed at the desired working concentration.
1. Concentration is too high: The effective concentration for P2Y13 antagonism may be cytotoxic for your cell line. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[1]
1. Perform a dose-response curve: Determine the optimal, non-toxic working concentration of MRS 2211 for your specific cell line. 2. Lower solvent concentration: Ensure the final solvent concentration is below 0.1% (v/v). Always include a vehicle-only control.
Inconsistent results between experiments.
1. Variations in cell seeding density: Inconsistent starting cell numbers can affect the outcome. 2. Compound degradation: MRS 2211 may not be stable over the entire duration of the experiment. 3. Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.
1. Standardize cell seeding: Use a consistent cell number for all experiments. 2. Replenish MRS 2211: For long-term studies, change the media and re-add fresh MRS 2211 every 24-48 hours. 3. Use low-passage cells: Maintain a consistent and low passage number for your cell line.
Gradual increase in cell death over several days.
1. Cumulative toxicity: Even low concentrations of MRS 2211 or its solvent may become toxic over extended periods. 2. Nutrient depletion/waste accumulation: Standard culture conditions may not be sufficient for long-term viability.
1. Lower the concentration: Use the lowest effective concentration of MRS 2211. 2. Optimize culture conditions: Change the media more frequently to replenish nutrients and remove waste products.
Discrepancy between different cytotoxicity assays.
1. Different mechanisms of cell death: Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect one without immediately affecting the other.[10] 2. Assay interference: MRS 2211 might interfere with the chemistry of a specific assay.
1. Use multiple assays: Employ at least two mechanistically different assays to confirm cytotoxicity (e.g., a metabolic assay like MTT or MTS, and a membrane integrity assay like LDH release or a dye-based viability assay). 2. Run cell-free controls: Test for direct interference of MRS 2211 with your assay reagents.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of MRS 2211 using an MTT Assay
This protocol is for determining the concentration range of MRS 2211 that is not cytotoxic to the cells.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Prepare MRS 2211 Stock Solution: Prepare a 10 mM stock solution of MRS 2211 in anhydrous DMSO.
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare Serial Dilutions: Prepare a series of dilutions of the MRS 2211 stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%) across all wells, including a vehicle-only control.
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of MRS 2211. Include wells with medium only (blank) and medium with DMSO (vehicle control).
Incubation: Incubate the plate for the desired duration of your long-term study (e.g., 24, 48, 72 hours, or longer, with media changes and compound replenishment as needed).
MTT Assay:
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the MRS 2211 concentration to determine the CC50.
Protocol 2: Assessment of Apoptosis using a Caspase-3 Activity Assay
This protocol helps to determine if the observed cytotoxicity is due to the induction of apoptosis.
Comparative Guide to Validating the Antagonist Activity of MRS 2211 at the P2Y13 Receptor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of MRS 2211, a selective antagonist of the P2Y13 receptor, with other relevant compounds. It includes quantit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS 2211, a selective antagonist of the P2Y13 receptor, with other relevant compounds. It includes quantitative data on antagonist potency, detailed experimental protocols for validation, and visual representations of key biological pathways and workflows to support your research and development efforts in targeting the P2Y13 receptor.
Introduction to MRS 2211 and the P2Y13 Receptor
The P2Y13 receptor is a G-protein coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP). It plays a significant role in various physiological processes, including immune responses, lipid metabolism, and neuronal function. MRS 2211 is a well-characterized competitive antagonist of the P2Y13 receptor, exhibiting selectivity over other P2Y receptor subtypes, particularly P2Y1 and P2Y12.[1] Validating the antagonist activity of compounds like MRS 2211 is crucial for developing novel therapeutics targeting P2Y13-mediated pathways.
Quantitative Comparison of P2Y13 Receptor Antagonists
The following table summarizes the antagonist potency of MRS 2211 and other compounds at the human P2Y13 receptor. This data is essential for selecting the appropriate tool compound for in vitro and in vivo studies.
Known to inhibit P2Y13-transfected cells; specific IC50 at P2Y13 not readily available. Also a P2Y12 antagonist.[5]
Signaling Pathways of the P2Y13 Receptor
The P2Y13 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins. Upon activation by an agonist like ADP, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the P2Y13 receptor can couple to Gαq, activating the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium concentrations. Furthermore, P2Y13 receptor activation has been shown to modulate the PI3K/Akt/GSK3 and ERK1/2 signaling pathways, which are critical for cell survival and proliferation.
P2Y13 Receptor Signaling Pathways
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of P2Y13-Expressing Cells
This protocol describes the standard procedure for culturing a cell line, such as 1321N1 human astrocytoma cells, engineered to express the human P2Y13 receptor.
Materials:
1321N1 human astrocytoma cells stably expressing the human P2Y13 receptor
Dulbecco's Modified Eagle's Medium (DMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Trypsin-EDTA solution
Phosphate-Buffered Saline (PBS)
Cell culture flasks (T-75)
96-well plates
Procedure:
Cell Culture: Maintain cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and centrifuge.
Seeding for Assay: Resuspend the cell pellet in fresh medium and seed into 96-well plates at a density of 40,000-60,000 cells per well. Allow cells to adhere and grow for 24-48 hours before the assay.
This assay measures the accumulation of IP3, a downstream product of P2Y13 receptor activation via the Gq pathway, and is used to quantify the antagonist activity of test compounds.
Materials:
P2Y13-expressing cells seeded in 96-well plates
Assay Buffer (e.g., HBSS with 20 mM HEPES)
ADP (agonist)
MRS 2211 or other test antagonists
IP3 assay kit (commercially available)
Lysis buffer
Procedure:
Cell Preparation: Wash the seeded cells with Assay Buffer.
Antagonist Incubation: Add the desired concentrations of the antagonist (e.g., MRS 2211) to the wells and incubate for 15-30 minutes at 37°C.
Agonist Stimulation: Add a submaximal concentration (e.g., EC80) of ADP to the wells and incubate for a predetermined time (e.g., 30-60 seconds) at 37°C.
Assay Termination: Stop the reaction by removing the medium and adding ice-cold lysis buffer.
IP3 Measurement: Determine the IP3 concentration in the cell lysates using a commercial IP3 assay kit according to the manufacturer's instructions.
Data Analysis: Plot the IP3 concentration against the antagonist concentration to determine the IC50 value.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a typical workflow for validating the antagonist activity of a compound like MRS 2211.
A Comparative Guide to MRS 2211 and Other P2Y13 Receptor Antagonists
For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2Y13 receptor. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the physiological and pathological roles of the P2Y13 receptor. This guide provides a comprehensive comparison of MRS 2211 with other known P2Y13 antagonists, supported by experimental data and detailed protocols to aid in your research.
The P2Y13 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP), is implicated in a variety of physiological processes, including cholesterol metabolism, bone homeostasis, and neuronal function.[1] Understanding its signaling pathways and the pharmacological tools to modulate its activity is paramount for advancing therapeutic strategies.
Quantitative Comparison of P2Y13 Antagonists
The following tables summarize the binding affinities and inhibitory potencies of MRS 2211 and other compounds that exhibit antagonistic activity at the P2Y13 receptor. This data is crucial for selecting the most appropriate tool compound for your experimental needs.
Table 1: Affinity of Selected Antagonists at P2Y Receptor Subtypes
Compound
P2Y1 pKi
P2Y12 pKi
P2Y13 pKi
MRS 2211
5.0
5.0
6.3
MRS 2500
9.1
4.0
4.0
PSB 0739
6.0
7.6
6.0
Data sourced from a study on purinergic receptors in rats, with affinity values obtained from human P2Y receptors.[2]
Table 2: Potency of Various Antagonists at the Human P2Y13 Receptor
Antagonist
pIC50
Cangrelor
8.3
Ap4A
6.7
MRS 2603
6.2
MRS 2211
6.0
Reactive blue-2
5.7
Suramin
5.6
2MeSAMP
5.6
PPADS
4.9
Data compiled from the IUPHAR/BPS Guide to PHARMACOLOGY.[3] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
MRS 2211 is a competitive antagonist of the P2Y13 receptor with a pIC50 of approximately 6.0.[3][4][5] It demonstrates over 20-fold selectivity for P2Y13 over the P2Y1 and P2Y12 receptors.[4][5] While other compounds like Cangrelor show higher potency at the P2Y13 receptor, their selectivity profiles across other P2Y subtypes should be carefully considered for specific applications.
P2Y13 Receptor Signaling Pathways
The P2Y13 receptor is versatile in its signaling capabilities.[6] It canonically couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] However, it can also couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and the mobilization of intracellular calcium.[8] Furthermore, P2Y13 receptor activation can trigger other important signaling cascades, including the PI3K/Akt/GSK3 and MAPK/ERK pathways, which are involved in cell survival and proliferation.[9][10]
P2Y13 Receptor Signaling Cascades
Experimental Protocols
To facilitate the characterization of P2Y13 antagonists, detailed methodologies for key functional assays are provided below.
Inositol Trisphosphate (IP3) Formation Assay
This assay measures the accumulation of IP3, a downstream product of Gq-coupled P2Y13 receptor activation.
Cell Culture and Seeding:
Culture 1321N1 human astrocytoma cells stably co-expressing the human P2Y13 receptor and the Gα16 protein in complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
For the assay, seed cells into 96-well plates at a density of 2-4 x 10⁴ cells per well and allow them to adhere for 24-48 hours.[1]
Assay Procedure:
Cell Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.[1]
Antagonist Pre-incubation: Wash the cells once with Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4). Add 50 µL of Assay Buffer containing the desired concentrations of the P2Y13 antagonist to the wells. Incubate for 15-30 minutes at 37°C.[1]
Agonist Stimulation: Add 50 µL of Assay Buffer containing ADP at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control. The final volume in each well should be 100 µL. Incubate for an optimal time, typically 30-60 seconds, at 37°C.[1]
Assay Termination and Cell Lysis: Terminate the reaction by adding 100 µL of ice-cold cell lysis buffer (e.g., 0.1 M HCl or as provided in the IP3 kit) to each well. Incubate on ice for 10-15 minutes with gentle shaking.[1]
IP3 Measurement: Measure the IP3 concentration in the cell lysates using a commercially available IP3 detection kit (e.g., ELISA-based) according to the manufacturer's instructions.[1]
Data Analysis: Calculate the percentage inhibition of the ADP-induced IP3 formation by the antagonist at each concentration. Plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
IP3 Formation Assay Workflow
Cyclic AMP (cAMP) Inhibition Assay
This functional assay measures the ability of a P2Y13 antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.
Cell Preparation:
Use a cell line stably expressing the human P2Y13 receptor (e.g., CHO-K1 cells).
Culture and harvest the cells as per standard laboratory protocols.
Assay Procedure:
Cell Plating: Plate the cells in a suitable microplate (e.g., 96-well or 384-well) at an optimized density.
Antagonist Incubation: Add the P2Y13 antagonist at various concentrations to the wells and incubate for a predetermined time.
Agonist and Forskolin Stimulation: Add the P2Y13 agonist (e.g., ADP) along with forskolin (an adenylyl cyclase activator) to the wells. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gi-coupled receptor more pronounced.
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Data Analysis: Determine the ability of the antagonist to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels and calculate the IC50 value.
A Researcher's Guide: MRS 2211 vs. MRS 2578 for P2Y Receptor Studies
In the intricate world of purinergic signaling, the selective modulation of P2Y receptors is paramount for dissecting their physiological and pathological roles. This guide provides a comprehensive comparison of two wide...
Author: BenchChem Technical Support Team. Date: December 2025
In the intricate world of purinergic signaling, the selective modulation of P2Y receptors is paramount for dissecting their physiological and pathological roles. This guide provides a comprehensive comparison of two widely used antagonists, MRS 2211 and MRS 2578, offering researchers a clear perspective on their distinct pharmacological profiles and applications. P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides like ATP, ADP, UTP, and UDP, playing critical roles in processes ranging from platelet aggregation to inflammation and neurotransmission.[1][2][3] The specificity of pharmacological tools is crucial for accurately attributing cellular responses to a particular receptor subtype.
MRS 2211 serves as a competitive antagonist for the P2Y13 receptor, while MRS 2578 is a potent and selective antagonist for the P2Y6 receptor.[4][5][6][7] Their distinct targets and mechanisms of action make them suitable for different research questions. This guide will delve into their quantitative pharmacological data, the signaling pathways they modulate, and the experimental protocols used for their characterization.
Comparative Pharmacological Data
The selection of an appropriate antagonist hinges on its potency and selectivity for the target receptor. The following table summarizes the key quantitative parameters for MRS 2211 and MRS 2578, highlighting their distinct profiles.
Understanding the downstream signaling cascades modulated by each antagonist is essential for interpreting experimental results. MRS 2211 and MRS 2578 block receptors that couple to different G proteins, thereby initiating distinct intracellular events.
MRS 2211 and the P2Y13 Receptor Pathway: The P2Y13 receptor, primarily activated by ADP, couples to the Gαi family of G proteins.[9][10] Activation of Gαi leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking this receptor, MRS 2211 prevents the ADP-mediated reduction in cAMP levels, thus influencing cAMP-dependent signaling pathways.
P2Y13 Receptor Gαi Signaling Pathway
MRS 2578 and the P2Y6 Receptor Pathway: The P2Y6 receptor is activated by UDP and couples to Gαq proteins.[9][11][12] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[13][14] MRS 2578 effectively blocks this entire cascade by preventing the initial receptor activation by UDP.
P2Y6 Receptor Gαq Signaling Pathway
Key Experimental Protocols
Characterizing the activity of MRS 2211 and MRS 2578 typically involves functional assays that measure the downstream consequences of P2Y receptor activation. A calcium mobilization assay is a common method, particularly for Gαq-coupled receptors like P2Y6.
This protocol provides a general framework for assessing the antagonist activity of MRS 2578 on P2Y6 receptors expressed in a host cell line (e.g., 1321N1 astrocytoma cells).[15]
Cell Culture and Plating:
Culture 1321N1 cells stably expressing the human P2Y6 receptor in appropriate media.
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
Fluorescent Dye Loading:
Wash the cells with a buffered salt solution (e.g., HBSS).
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffer for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.
Antagonist Incubation:
Wash the cells to remove excess dye.
Add buffer containing various concentrations of the antagonist (MRS 2578) or vehicle control to the wells.
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
Agonist Stimulation and Measurement:
Place the plate in a fluorescence plate reader equipped with an automated injection system.
Record a baseline fluorescence reading.
Inject a solution of the agonist (UDP) at a concentration known to elicit a submaximal response (e.g., EC80).
Immediately begin recording fluorescence changes over time (typically for 60-120 seconds). The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Data Analysis:
Calculate the antagonist's effect by comparing the peak fluorescence response in antagonist-treated wells to the vehicle-treated control wells.
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Calcium Mobilization Assay
Logical Relationship: Receptor Selectivity
The utility of these compounds is defined by their high selectivity for their respective targets. This specificity allows researchers to confidently attribute observed effects to the inhibition of either the P2Y13 or the P2Y6 receptor, minimizing confounding off-target effects.
Comparative Analysis of MRS 2211 Cross-Reactivity with P2Y Receptor Subtypes
For Immediate Release This guide provides a comprehensive comparison of the P2Y receptor antagonist, MRS 2211, focusing on its cross-reactivity with various P2Y receptor subtypes. The information is intended for research...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the P2Y receptor antagonist, MRS 2211, focusing on its cross-reactivity with various P2Y receptor subtypes. The information is intended for researchers, scientists, and drug development professionals working in the field of purinergic signaling.
Introduction to MRS 2211 and the P2Y Receptor Family
The P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1][2] This family consists of eight distinct subtypes in humans: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[2][3] These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.
MRS 2211 is a competitive antagonist developed for the P2Y13 receptor.[1] Understanding its selectivity and potential off-target effects on other P2Y receptor subtypes is crucial for the accurate interpretation of experimental results and for the development of subtype-selective therapeutic agents.
Quantitative Analysis of MRS 2211 Cross-Reactivity
The following table summarizes the known antagonist activity of MRS 2211 at various human P2Y receptors. The data is compiled from the primary literature and reputable vendor sources.
The determination of the antagonist activity of MRS 2211 and its selectivity across P2Y receptor subtypes typically involves functional assays that measure the inhibition of agonist-induced intracellular signaling. The primary methods employed are:
This assay measures the accumulation of inositol phosphates, a downstream product of Gq protein activation, in response to agonist stimulation.
Experimental Protocol:
Cell Culture and Labeling: Human astrocytoma cells (1321N1) stably expressing the specific human P2Y receptor subtype are cultured. The cells are then labeled overnight with myo-[³H]inositol to incorporate the radiolabel into cellular phosphoinositides.
Antagonist Incubation: The labeled cells are pre-incubated with varying concentrations of MRS 2211 or vehicle for a defined period.
Agonist Stimulation: The cells are then stimulated with a specific agonist for the respective P2Y receptor (e.g., ADP for P2Y1, UTP for P2Y2 and P2Y4, UDP for P2Y6, and ATP for P2Y11) for a set time in the presence of LiCl, which inhibits inositol monophosphatase, leading to the accumulation of IPs.
Extraction and Quantification: The reaction is terminated, and the total [³H]inositol phosphates are extracted and separated by anion-exchange chromatography.
Data Analysis: The amount of radioactivity in the IP fraction is quantified by liquid scintillation counting. The inhibitory effect of MRS 2211 is determined by comparing the agonist-induced IP accumulation in the presence and absence of the antagonist. IC50 values are calculated from concentration-response curves.
This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi protein activation, by quantifying the levels of intracellular cyclic AMP.
Experimental Protocol:
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the specific human P2Y receptor subtype are cultured.
Pre-stimulation and Antagonist Incubation: The cells are pre-treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels. Subsequently, the cells are incubated with various concentrations of MRS 2211 or vehicle.
Agonist Stimulation: The cells are then stimulated with a specific agonist for the respective P2Y receptor (e.g., ADP for P2Y12 and P2Y13, UDP-glucose for P2Y14).
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive binding assay, often employing a fluorescent or luminescent reporter system (e.g., HTRF or GloSensor).
Data Analysis: The ability of MRS 2211 to counteract the agonist-induced inhibition of cAMP accumulation is measured. IC50 values are derived from the concentration-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of P2Y receptors and the general workflow of the functional assays used to characterize MRS 2211.
Figure 1. Signaling pathway of Gq-coupled P2Y receptors and the inhibitory action of MRS 2211.
Unveiling the Selectivity of MRS 2211: A Comparative Guide for Researchers
For Immediate Release This guide provides a comprehensive analysis of the selectivity of MRS 2211, a potent antagonist for the P2Y13 receptor. Intended for researchers, scientists, and professionals in drug development,...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive analysis of the selectivity of MRS 2211, a potent antagonist for the P2Y13 receptor. Intended for researchers, scientists, and professionals in drug development, this document presents a detailed comparison of MRS 2211 with other P2Y receptor antagonists, supported by experimental data and protocols.
Executive Summary
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. Understanding its selectivity is paramount for its use as a research tool and for potential therapeutic applications. This guide confirms the high selectivity of MRS 2211 for the P2Y13 receptor, particularly when compared to the closely related P2Y1 and P2Y12 receptors.
Comparative Selectivity Profile
The selectivity of MRS 2211 and other P2Y receptor antagonists is summarized in the table below. The data, presented as pKi (the negative logarithm of the inhibitory constant, Ki), highlights the affinity of each compound for different P2Y receptor subtypes. A higher pKi value indicates a stronger binding affinity.
As the data indicates, MRS 2211 demonstrates a clear preference for the P2Y13 receptor. The >20-fold selectivity over P2Y1 and P2Y12 receptors is a significant advantage for studies targeting P2Y13-mediated signaling pathways.[4] In contrast, MRS 2179 is a highly selective antagonist for the P2Y1 receptor, while PSB 0739 is a potent and selective antagonist for the P2Y12 receptor.[2][3]
Experimental Methodologies
The selectivity of P2Y receptor antagonists is typically determined through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Detailed Protocol: Competitive Radioligand Binding Assay for P2Y Receptor Selectivity
1. Membrane Preparation:
Cells stably expressing the human P2Y receptor subtype of interest (e.g., P2Y1, P2Y12, P2Y13) are harvested.
The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes.
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
The assay is performed in a 96-well plate format.
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-MRS2400 for P2Y13), and varying concentrations of the unlabeled antagonist (e.g., MRS 2211).
Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand for the specific receptor subtype.
The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification:
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
The specific binding is calculated by subtracting the non-specific binding from the total binding.
The data are then analyzed using a non-linear regression model to determine the IC50 value of the test compound. The IC50 is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
To visualize the context of MRS 2211's action and the experimental procedure, the following diagrams are provided.
A Comparative Analysis of P2Y13 Receptor Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of known inhibitors targeting the P2Y13 receptor, a G protein-coupled receptor involved in various physiolog...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of known inhibitors targeting the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. This document summarizes key pharmacological data, details experimental methodologies for inhibitor characterization, and visualizes critical pathways and workflows to facilitate a deeper understanding of P2Y13-targeted drug discovery.
Introduction to the P2Y13 Receptor
The P2Y13 receptor is a member of the P2Y family of purinergic receptors, activated by adenosine diphosphate (ADP). It is primarily coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway implicates the P2Y13 receptor in a range of physiological functions, including roles in the central nervous system, immune response, and platelet aggregation. Its structural similarity to the well-characterized P2Y12 receptor has made it an intriguing, albeit less explored, target for therapeutic intervention.
Comparative Pharmacological Data of P2Y13 Inhibitors
The following table summarizes the available quantitative data for known P2Y13 inhibitors. The presented values for the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are crucial metrics for comparing the potency of these compounds.
MRS2211 stands out as a selective and competitive antagonist of the P2Y13 receptor.[1] Its selectivity profile makes it a valuable tool for elucidating the specific functions of the P2Y13 receptor in various biological systems.
Cangrelor , clinically approved as a P2Y12 antagonist for antiplatelet therapy, has been demonstrated to be a potent inhibitor of the P2Y13 receptor as well.[1][4] This dual activity should be considered when interpreting experimental results using this compound.
Experimental Protocols for Inhibitor Characterization
To aid in the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize P2Y13 inhibitors.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor, upon activation by its endogenous ligand ADP, initiates a signaling cascade that modulates cellular function. The following diagram illustrates the canonical Gi-coupled pathway.
Validating Experimental Results of MRS 2211: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS 2211, a selective P2Y13 receptor antagonist, with an alternative compound. It includes supporting experi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS 2211, a selective P2Y13 receptor antagonist, with an alternative compound. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes. Understanding its performance relative to other compounds is crucial for designing and interpreting experiments in drug discovery and basic research.
Comparative Analysis of P2Y13 Receptor Ligands
To effectively validate experimental findings obtained with MRS 2211, it is essential to compare its activity with other known ligands for the P2Y13 receptor. This includes other antagonists and potent agonists that are commonly used to probe receptor function.
Potent agonist at P2Y1, P2Y12, and P2Y13 receptors[7]
P2Y13 Receptor Signaling Pathways
Activation of the P2Y13 receptor, which is antagonized by MRS 2211, triggers downstream signaling cascades primarily through Gi and Gq proteins. The Gi pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i).
P2Y13 receptor signaling pathways.
Experimental Workflow for Validating MRS 2211 Activity
The following diagram outlines a typical workflow for validating the antagonist activity of MRS 2211 at the P2Y13 receptor. This involves demonstrating its ability to inhibit the downstream signaling events triggered by a known P2Y13 agonist, such as 2-MeSADP.
Workflow for P2Y13 antagonist validation.
Experimental Protocols
Detailed methodologies for two key experiments are provided below. These assays are fundamental for quantifying the potency of P2Y13 receptor antagonists.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled P2Y13 receptor.
Materials:
Cells stably expressing the human P2Y13 receptor (e.g., CHO-K1 or 1321N1 cells).
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
Cell Seeding: Seed the P2Y13-expressing cells into a 96-well or 384-well plate at a predetermined density and culture overnight.
Cell Starvation (Optional): To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 4-6 hours.
Antagonist Pre-incubation: Wash the cells with assay buffer. Add the desired concentrations of the antagonist (MRS 2211 or MRS 2603) to the wells. Incubate for 15-30 minutes at 37°C.
Agonist and Forskolin Stimulation: Prepare a solution containing the P2Y13 agonist (at its EC80 concentration) and a fixed concentration of forskolin (to stimulate adenylyl cyclase). Add this solution to the wells.
Incubation: Incubate the plate for 30 minutes at room temperature.
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
Data Analysis: Plot the antagonist concentration versus the detected signal. Calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the cAMP production that was inhibited by the agonist.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium in cells co-expressing the P2Y13 receptor and a promiscuous Gα protein (like Gα16) that couples to the PLC pathway.
Materials:
Cells stably expressing the human P2Y13 receptor and Gα16 (e.g., 1321N1 cells).
Cell culture medium.
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
Fluorescence microplate reader with an injection system.
Procedure:
Cell Seeding: Seed the P2Y13/Gα16-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
Dye Loading: Wash the cells with assay buffer. Add the calcium-sensitive dye solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add fresh assay buffer to each well.
Antagonist Pre-incubation: Add the desired concentrations of the antagonist to the appropriate wells and incubate for 15-30 minutes at room temperature.
Calcium Flux Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
Agonist Injection: Using the plate reader's injector, add the P2Y13 agonist (at its EC80 concentration) to each well.
Data Recording: Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak response.
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation to the initial baseline fluorescence. Calculate the percentage of inhibition of the agonist response and plot it against the antagonist concentration to determine the IC50 value.
A Comparative Guide to Alternative P2Y13 Receptor Inhibitors for Researchers
For Immediate Release This guide provides a comprehensive comparison of alternative compounds to MRS 2211 for the inhibition of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of alternative compounds to MRS 2211 for the inhibition of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes. Targeted at researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes essential biological pathways and workflows to aid in the selection of appropriate research tools.
Performance Comparison of P2Y13 Inhibitors
The P2Y13 receptor is a promising therapeutic target, and a clear understanding of the available inhibitory compounds is crucial for advancing research in this area. While MRS 2211 is a known P2Y13 antagonist, several other compounds, primarily developed as P2Y12 antagonists, have demonstrated inhibitory activity at the P2Y13 receptor. This section provides a quantitative comparison of their performance.
Active metabolite of Ticagrelor with similar potency.
Prasugrel (Active Metabolite R-138727)
Irreversible Antagonist
Not Reported
P2Y12
Primarily a P2Y12 inhibitor; P2Y13 activity is not well-quantified in publicly available literature.
Clopidogrel (Active Metabolite)
Irreversible Antagonist
Not Reported
P2Y12
Primarily a P2Y12 inhibitor; P2Y13 activity is not well-quantified in publicly available literature.
MRS 2179
Competitive Antagonist
No direct inhibition
P2Y1
Selective P2Y1 antagonist; may indirectly modulate P2Y13 signaling.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is a Gi-coupled receptor, and its activation by ADP primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, evidence suggests that the P2Y13 receptor can also couple to other G proteins, such as Gq and Gs, leading to the activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
P2Y13 Receptor Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments are essential for the accurate evaluation of P2Y13 inhibitors. Below are representative protocols for common assays.
Label-Free Dynamic Mass Redistribution (DMR) Assay
This assay measures changes in local mass density within a cell upon receptor activation, providing a holistic view of the cellular response.
Experimental Workflow for DMR Assay
Detailed Steps:
Cell Culture: Maintain a stable cell line expressing the human P2Y13 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium.
Cell Seeding: Seed the cells into a 384-well fibronectin-coated biosensor microplate at a density of 15,000-20,000 cells per well and incubate overnight at 37°C and 5% CO2.
Assay Buffer: On the day of the assay, wash the cells twice with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
Baseline Stabilization: Place the microplate into the label-free reader and allow the baseline to stabilize for at least 1 hour.
Compound Addition: Prepare serial dilutions of the antagonist compounds in the assay buffer. Add the compounds to the wells and incubate for 30 minutes.
Agonist Stimulation: Add a submaximal concentration of the P2Y13 agonist, 2-MeSADP (e.g., 10 nM), to all wells.
Data Acquisition: Monitor the DMR signal in real-time for at least 30-60 minutes after agonist addition.
Data Analysis: The antagonist potency is determined by the inhibition of the agonist-induced DMR signal. Calculate the percentage of inhibition for each antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon Gq-coupled receptor activation. Since P2Y13 can couple to Gq, this assay can be used to screen for antagonists.
Detailed Steps:
Cell Culture and Seeding: Seed P2Y13-expressing cells into a 96-well black, clear-bottom microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.
Dye Loading: Wash the cells with an appropriate assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C in the dark.
Compound Incubation: Wash the cells to remove excess dye. Add the antagonist compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
Agonist Addition and Signal Reading: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading and then inject the P2Y13 agonist (e.g., ADP). Immediately begin kinetic reading of the fluorescence signal (e.g., every second for 60-120 seconds).
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the antagonist is measured as a reduction in the agonist-induced fluorescence peak. Generate dose-response curves and calculate IC50 values.
Adenylyl Cyclase Inhibition Assay
This assay directly measures the canonical Gi-mediated signaling of the P2Y13 receptor by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in cAMP levels.
Detailed Steps:
Cell Culture and Treatment: Culture P2Y13-expressing cells to near confluency. Pre-incubate the cells with the antagonist compounds at various concentrations for a specified time.
Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with forskolin (a direct activator of most adenylyl cyclase isoforms) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Agonist Addition: Add the P2Y13 agonist (e.g., ADP) to the cells.
Cell Lysis and cAMP Quantification: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Data Analysis: The inhibitory effect of the P2Y13 agonist on forskolin-stimulated cAMP production will be attenuated by the antagonist. Quantify the reversal of inhibition by the antagonist at different concentrations to generate dose-response curves and calculate IC50 values.
A Researcher's Guide to Control Experiments for MRS 2211 Studies
For researchers and drug development professionals investigating the P2Y13 receptor, establishing robust and well-controlled experiments is paramount to generating valid and publishable results. This guide provides a com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and drug development professionals investigating the P2Y13 receptor, establishing robust and well-controlled experiments is paramount to generating valid and publishable results. This guide provides a comparative overview of essential control experiments for studies involving MRS 2211, a selective P2Y13 receptor antagonist. We will delve into pharmacological and genetic controls, present comparative data, and provide detailed protocols for key assays.
Understanding MRS 2211
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP).[1][2][3] It exhibits over 20-fold selectivity for P2Y13 over the related P2Y1 and P2Y12 receptors, making it a valuable tool for dissecting the specific roles of P2Y13 in various physiological processes.[1][2][4][5]
Comparison of Control Strategies for MRS 2211
To validate the specificity of MRS 2211's effects, a multi-faceted approach employing various controls is necessary. The choice of controls will depend on the specific experimental system and question being addressed.
1. Vehicle Control: The most fundamental control, where the vehicle used to dissolve MRS 2211 (e.g., saline, DMSO) is administered to the control group. This accounts for any effects of the solvent itself.
2. Pharmacological Controls: Using other P2Y receptor ligands to demonstrate selectivity.
P2Y13 Agonist: Pre-treatment with MRS 2211 should block the effects of a subsequent P2Y13 agonist administration (e.g., 2-MeSADP). This confirms that MRS 2211 is acting as an antagonist at the target receptor.
Alternative P2Y13 Antagonists: While specific drug-like antagonists for P2Y13 are limited, comparing the effects of MRS 2211 with other less selective P2 receptor antagonists like PPADS can provide additional context.
Antagonists for Related Receptors: To confirm that the observed effect is not due to off-target activity at other ADP-sensitive receptors, selective antagonists for P2Y1 (e.g., MRS2179) and P2Y12 (e.g., Ticagrelor, AR-C67085) should be used.[6] In control experiments, these antagonists should not replicate the effect seen with MRS 2211 if the effect is genuinely P2Y13-mediated.[7]
3. Genetic Controls: The gold standard for demonstrating target specificity.
P2Y13 Knockout (P2Y13R-/-) Models: In cells or animals where the P2Y13 receptor gene has been knocked out, MRS 2211 should have no effect on the biological process of interest. This provides strong evidence that the drug's action is mediated through the P2Y13 receptor.[1][2]
siRNA/shRNA Knockdown: In cell culture experiments, transiently silencing the P2Y13 receptor using RNA interference should abolish the effects of MRS 2211.
Quantitative Data Summary: Comparative Antagonist Potency
The following table summarizes the antagonist potency of MRS 2211 and other relevant compounds at different P2Y receptors. This data is crucial for designing experiments with appropriate concentrations and for interpreting results.
The P2Y13 receptor is primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] However, it can also couple to other G-proteins (Gq/Gs) to activate downstream pathways like the MAPK and PI3K/Akt axes.[1][2] MRS 2211 acts by competitively blocking ADP from binding to the receptor, thereby inhibiting these downstream signals.
MRS 2211: A Comparative Analysis of Efficacy and Selectivity as a P2Y13 Receptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MRS 2211, a selective P2Y13 receptor antagonist, with other alternatives. The following sections detail i...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MRS 2211, a selective P2Y13 receptor antagonist, with other alternatives. The following sections detail its efficacy and selectivity, supported by experimental data and protocols, to facilitate informed decisions in purinergic signaling research.
Quantitative Analysis of Receptor Antagonist Potency and Selectivity
MRS 2211 is a competitive antagonist of the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes, including immune responses, neuronal signaling, and platelet aggregation.[1][2][3] The potency and selectivity of MRS 2211 against various P2Y receptor subtypes are summarized in the table below, alongside a key alternative, MRS 2603.
Compound
Target Receptor
pIC50
IC50 (µM)
pKi
Selectivity
MRS 2211
P2Y13
5.97
1.1
6.3
>20-fold selective over P2Y1 and P2Y12
P2Y1
-
-
5.0
P2Y12
-
-
5.0
MRS 2603
P2Y13
-
0.66
-
Data on selectivity against other P2Y receptors is limited.
Table 1: Potency and Selectivity of P2Y13 Receptor Antagonists. The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50), indicating the antagonist's potency. The pKi value is the negative logarithm of the inhibition constant (Ki), reflecting the binding affinity of the antagonist to the receptor.
Experimental Protocols for Efficacy and Selectivity Assessment
The following are detailed methodologies for key experiments cited in the evaluation of MRS 2211 and its alternatives.
Radioligand Binding Assay for P2Y13 Receptor
This assay determines the binding affinity of a compound to the P2Y13 receptor.
Protocol:
Cell Culture: Human astrocytoma cells (1321N1) stably expressing the human P2Y13 receptor are cultured in a suitable medium.
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
Binding Reaction: Membranes are incubated with a radiolabeled P2Y13 receptor agonist (e.g., [³H]2-MeSADP) and varying concentrations of the antagonist (e.g., MRS 2211).
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assay: Inhibition of ADP-Induced Platelet Aggregation
This assay assesses the ability of an antagonist to inhibit the physiological response mediated by P2Y receptors on platelets.
Protocol:
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., citrate).
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifugation of the whole blood.
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established before the addition of an agonist.
Antagonist Incubation: PRP is pre-incubated with the antagonist (e.g., MRS 2211) or vehicle for a specified time.
Agonist Stimulation: Platelet aggregation is induced by adding a P2Y receptor agonist, typically adenosine diphosphate (ADP).
Data Analysis: The percentage of platelet aggregation is recorded, and the inhibitory effect of the antagonist is calculated by comparing the aggregation in the presence and absence of the compound.
Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the antagonist's effect on the Gi-coupled signaling pathway of the P2Y13 receptor.
Protocol:
Cell Culture: Cells expressing the P2Y13 receptor (e.g., CHO-K1 cells) are cultured.
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
Antagonist and Agonist Treatment: Cells are pre-incubated with the P2Y13 antagonist followed by stimulation with a P2Y13 agonist (e.g., ADP).
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced decrease in cAMP levels is determined.
In Vivo Efficacy: Cardiovascular and Neuroprotective Effects
MRS 2211 has been evaluated in animal models to assess its therapeutic potential in cardiovascular and neurological disorders.
Cardiovascular Effects in a Rat Model of Hypertension
Experimental Workflow:
Caption: Workflow for assessing the cardiovascular effects of MRS 2211.
Protocol:
Animal Model: Spontaneously hypertensive rats (SHRs) are used as a model of genetic hypertension.
Drug Administration: MRS 2211 is administered to the SHRs, typically via intravenous or intraperitoneal injection, at various doses.
Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or tail-cuff plethysmography.
Vascular Function Assessment: At the end of the treatment period, vascular reactivity is assessed in isolated aortic rings to determine endothelial function.
Data Analysis: Changes in blood pressure and vascular responses are compared between the MRS 2211-treated group and a vehicle-treated control group.
Neuroprotective Effects in a Model of Neuronal Injury
Experimental Workflow:
Caption: Workflow for evaluating the neuroprotective effects of MRS 2211.
Protocol:
Cell Culture: Primary cortical neurons are isolated from rodent embryos and cultured.
Induction of Neuronal Injury: Neuronal injury is induced by exposing the cultures to an excitotoxic agent such as glutamate or NMDA.
Drug Treatment: Neurons are treated with MRS 2211 at various concentrations before, during, or after the excitotoxic insult.
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT or LDH assay.
Apoptosis Measurement: Apoptosis is assessed by techniques like TUNEL staining or caspase activity assays.
Data Analysis: The neuroprotective effect of MRS 2211 is determined by comparing cell viability and apoptosis rates in treated versus untreated injured neurons.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is known to couple to multiple G protein signaling pathways, leading to diverse cellular responses. Activation of the P2Y13 receptor by its endogenous agonist, ADP, can lead to the inhibition of adenylyl cyclase through Gi, stimulation of phospholipase C through Gq, or activation of adenylyl cyclase through Gs. These initial signals can then propagate through downstream effectors such as MAPKs and the PI3K/Akt pathway.[4]
Essential Guide to the Proper Disposal of MRS 2211
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a co...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for MRS 2211, a selective P2Y₁₃ receptor antagonist. While specific institutional and local regulations must always be followed, this guide outlines the essential steps and precautions for managing MRS 2211 waste.
Chemical Properties of MRS 2211
A thorough understanding of a chemical's properties is the first step toward safe disposal. The following table summarizes the key characteristics of MRS 2211.
Property
Value
Chemical Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula
C₁₄H₁₀ClN₄Na₂O₈P
Molecular Weight
474.66 g/mol
Appearance
Solid
Solubility
Soluble in water (to 70 mM)
Storage
Desiccate at -20°C
Step-by-Step Disposal Protocol for MRS 2211
Given that MRS 2211 is a solid, water-soluble compound, the following disposal procedure should be followed. This protocol is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific guidelines.
1. Waste Identification and Segregation:
Solid Waste: Collect unused or expired MRS 2211 powder in its original container or a clearly labeled, compatible waste container. Do not mix with other solid chemical wastes unless explicitly permitted by your institution's waste management plan. Contaminated personal protective equipment (PPE) such as gloves and weigh boats should be collected in a designated solid waste stream for chemical contaminants.
Aqueous Solutions: Solutions of MRS 2211 should be collected in a labeled, leak-proof container designated for aqueous chemical waste. Do not pour solutions of MRS 2211 down the drain unless authorized by your environmental health and safety (EHS) department. Given its solubility, accidental spills should be absorbed with an inert material, and the cleanup materials disposed of as solid chemical waste.
2. Waste Container Labeling:
All waste containers must be clearly labeled with the full chemical name ("MRS 2211") and the appropriate hazard warnings. Check the Safety Data Sheet (SDS) for specific hazard classifications. The label should also include the date of waste generation and the name of the responsible researcher or lab.
3. Storage of Waste:
Store waste containers in a designated satellite accumulation area within the laboratory.
Ensure containers are tightly sealed to prevent leaks or spills.
Store in a cool, dry place away from incompatible materials.
4. Scheduling Waste Pickup:
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup by your EHS or hazardous waste management team.
Experimental Protocols Cited
This guidance is based on standard laboratory chemical waste disposal protocols. For specific experimental applications of MRS 2211, researchers should consult peer-reviewed literature and established methodologies relevant to their field of study. The disposal of waste generated from such experiments should follow the principles outlined above.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps for managing MRS 2211 waste.
Caption: Logical workflow for the proper disposal of MRS 2211 waste.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of MRS 2211, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize safety and consult your institution's specific guidelines.
Handling
Personal protective equipment for handling MRS 2211
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling the P2Y13 receptor antagonist, MRS 2211. The following procedural gu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the P2Y13 receptor antagonist, MRS 2211. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this research chemical. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, a conservative approach to handling, based on best practices for novel chemical compounds, is strongly recommended.
Chemical and Physical Properties
A summary of the available quantitative data for MRS 2211 is presented below. Note the absence of toxicological data, which necessitates a cautious approach to handling.
Property
Data
Chemical Name
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Due to the limited availability of specific hazard information, MRS 2211 should be handled as a potentially hazardous substance. The following operational plan outlines the necessary precautions from receipt to disposal.
1. Engineering Controls:
Always handle MRS 2211 in a well-ventilated area.
A certified chemical fume hood is required for all procedures involving the solid compound or its solutions.
2. Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
Body Protection: A lab coat must be worn and kept fastened. Ensure it is a different coat from that worn in non-laboratory areas.
Respiratory Protection: In the case of potential aerosol generation or handling of fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
3. Handling:
Avoid inhalation of dust or aerosols.
Prevent contact with skin and eyes.
Do not eat, drink, or smoke in the laboratory.
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
4. Preparation of Solutions:
All weighing and solution preparation should be conducted within a chemical fume hood.
Use a spatula for transferring the solid to avoid generating dust.
When dissolving, add the solvent slowly to the solid.
Disposal Plan
All waste containing MRS 2211 must be treated as hazardous waste.
1. Waste Segregation:
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
Collect all liquid waste (e.g., unused solutions, rinsates) in a separate, labeled hazardous waste container.
2. Container Labeling:
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "MRS 2211 (2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt)".
3. Disposal Procedure:
Follow all institutional, local, and national regulations for the disposal of chemical waste.
Do not dispose of MRS 2211 down the drain or in the regular trash.
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of MRS 2211 in a laboratory setting.
Caption: Workflow for Safe Handling of MRS 2211.
This comprehensive guide is intended to supplement, not replace, institutional safety protocols and professional judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling unfamiliar research chemicals.